Oleoyl
Description
Diverse Classes of Endogenous Lipids Featuring the Oleoyl (B10858665) Moiety The this compound moiety is found in numerous classes of endogenous lipids, highlighting its importance in various biological pathways. These classes include N-acyl ethanolamides, lysophospholipids, N-acyl amino acid conjugates, glycerolipids, and acyl-coenzyme A.
This compound-Ethanolamide (OEA) and Related N-Acyl Ethanolamides this compound-ethanolamide (OEA) is a prominent example of an N-acyl ethanolamide containing the this compound group. It is an endogenous lipid that acts as a signaling molecule. OEA is an analog of the endocannabinoid anandamide (B1667382) but primarily functions independently of cannabinoid receptors, notably acting as an agonist for peroxisome proliferator-activated receptor-alpha (PPAR-α).ebi.ac.ukwikipedia.orgOEA is synthesized in the small intestine from N-acylphosphatidylethanolamine, which is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).wikipedia.orgResearch indicates that OEA is involved in regulating food intake and promoting weight loss by stimulating lipolysis through PPAR-α activation.ebi.ac.ukwikipedia.orgnih.govIt has also been shown to modulate lipid and glucose metabolism and may have neuroprotective properties.ebi.ac.uknih.govStudies in rats fed a high-fat diet demonstrated that OEA administration reduced obesity, steatosis, and hepatic oxidative stress, suggesting its potential beneficial effects on liver health.mdpi.com
Data on OEA's biological activities:
| Activity | Mechanism/Associated Pathway | Organ/Tissue Studied | Source Organism |
|---|---|---|---|
| Appetite Regulation | PPAR-α activation, Vagal nerve stimulation, GPR119 binding | Small intestine, Brain | Vertebrates (mice, pythons, rats) ebi.ac.ukwikipedia.orgnih.gov |
| Lipid Metabolism | PPAR-α activation, Stimulates lipolysis, Beta-oxidation ebi.ac.ukwikipedia.orgnih.gov | Liver, Adipose tissue | Rats nih.govmdpi.com |
| Glucose Metabolism | Modulation | Not specified | Not specified nih.gov |
| Neuroprotection | Microtubule dynamics stabilization, Neuroinflammation modulation ebi.ac.uk | Brain | Murine model ebi.ac.uk |
This compound-Lysophospholipids (e.g., this compound-Lysophosphatidic Acid, this compound-Lysophosphatidylinositol, this compound-Lysophosphatidylethanolamine) Lysophospholipids are a class of signaling lipids with diverse biological activities. Those containing the this compound moiety, such as this compound-lysophosphatidic acid (LPA), this compound-lysophosphatidylinositol (LPI), and this compound-lysophosphatidylethanolamine (LPE), are involved in various cellular processes. This compound-LPA is a bioactive phospholipid that mediates its functions through specific G protein-coupled receptors.invivochem.comIt has been shown to regulate a broad range of cellular effects in various cell types, including those in the nervous system and osteoclasts.invivochem.comFor instance, this compound-LPA can induce transient increases in cytosolic calcium concentration in osteoclasts.invivochem.comResearch also suggests a role for this compound-LPA in controlling emotional behavior.invivochem.comthis compound-LPI is a type of lysophosphatidylinositol.nih.govLysophosphatidylinositols are a group of compounds with a structure representative of the class, where the acyl chain length can vary.guidetopharmacology.orgthis compound-LPE is another this compound-containing lysophospholipid found in biological systems.
Data on this compound-Lysophospholipid activities:
| Compound | Activity/Role | Cell/Tissue Studied | Source Organism |
|---|---|---|---|
| This compound-Lysophosphatidic Acid | Signaling molecule, Mediates effects via GPCRs invivochem.com | Various cell types, Nervous system, Osteoclasts invivochem.com | Not specified invivochem.com |
| This compound-Lysophosphatidic Acid | Induces cytosolic calcium increase invivochem.com | Osteoclasts | Rabbit invivochem.com |
| This compound-Lysophosphatidic Acid | Role in emotional behavior control invivochem.com | Brain | Rats invivochem.com |
| This compound-Lysophosphatidylinositol | Component of lysophosphatidylinositols nih.govguidetopharmacology.org | Biological systems | Not specified nih.govguidetopharmacology.org |
This compound-Amino Acid Conjugates (e.g., this compound-Serine, this compound-Glycine, this compound-Alanine, this compound-Phenylalanine, this compound-Tyrosine) this compound-amino acid conjugates are formed by the conjugation of oleic acid with various amino acids. These molecules are gaining recognition for their diverse biological activities. This compound-serine is an endogenous N-acyl amide that has been identified as a lipid modulator of bone remodeling, stimulating osteoclast apoptosis.invivochem.comIt is a derivative of L-serine.invivochem.comthis compound-glycine is a lipoamino acid that has been shown to stimulate adipogenesis in 3T3-L1 adipocytes, associated with the activation of the CB1 receptor and Akt signaling pathway.medchemexpress.comcaymanchem.comIt can also potentiate glycine-induced chloride currents in Xenopus oocytes expressing certain glycine (B1666218) receptor subunits.caymanchem.comResearch in rats suggests that this compound-glycine can attenuate somatic and affective behavioral responses produced by acute opiate withdrawal, potentially through CB1 and PPAR mechanisms.uoguelph.cathis compound-alanine, a methylated analog of this compound-glycine, has demonstrated longer-lasting attenuation of opiate withdrawal behavior in rats compared to this compound-glycine, also acting through CB1 and PPARα receptors.uoguelph.caresearchgate.netthis compound-phenylalanine is an N-acyl amide that increases the oxygen consumption rate of mitochondria isolated from mouse brown adipose tissue.caymanchem.comthis compound-tyrosine is a tyrosine derivative.nih.gov
Data on this compound-Amino Acid Conjugate activities:
| Compound | Activity/Role | Cell/Tissue Studied | Source Organism |
|---|---|---|---|
| This compound-Serine | Modulates bone remodeling, Stimulates osteoclast apoptosis invivochem.com | Bone, Osteoclasts | Not specified, Mouse invivochem.com |
| This compound-Glycine | Stimulates adipogenesis (CB1, Akt pathway) medchemexpress.comcaymanchem.com | 3T3-L1 adipocytes | Not specified medchemexpress.comcaymanchem.com |
| This compound-Glycine | Potentiates glycine-induced chloride currents caymanchem.com | Xenopus oocytes | Not specified caymanchem.com |
| This compound-Glycine | Attenuates opiate withdrawal behaviors (CB1, PPAR) uoguelph.ca | Brain, Gut | Rats uoguelph.ca |
| This compound-Alanine | Attenuates opiate withdrawal behaviors (CB1, PPARα), Longer-lasting effect than this compound-glycine uoguelph.caresearchgate.net | Brain, Gut | Rats uoguelph.caresearchgate.net |
| This compound-Phenylalanine | Increases mitochondrial oxygen consumption rate caymanchem.com | Brown adipose tissue mitochondria | Mouse caymanchem.com |
This compound-Glycerolipids (e.g., 2-Oleoyl Glycerol (B35011), this compound-Acetylglycerol, Structured Triacylglycerols) Glycerolipids containing the this compound moiety are also biologically relevant. 2-Oleoyl glycerol (2-OG) is a monoacylglycerol found in biological tissues.wikipedia.orgIt is synthesized from diacylglycerol precursors and metabolized by monoacylglycerol lipase (B570770) (MAGL).wikipedia.org2-OG has been identified as an endogenous ligand for GPR119 and has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels.wikipedia.orgIt can also potentiate G protein signaling via the 5-HT2A receptor.wikipedia.orgthis compound-acetylglycerol is another type of this compound-containing glycerolipid. Structured triacylglycerols are triacylglycerols where the fatty acid composition and position on the glycerol backbone are specifically arranged. Those containing this compound chains at specific positions can have altered metabolic fates and biological effects compared to unstructured fats.
Data on this compound-Glycerolipid activities:
| Compound | Activity/Role | Cell/Tissue Studied | Source Organism |
|---|---|---|---|
| 2-Oleoyl Glycerol | Endogenous ligand for GPR119 wikipedia.org | Biological tissues | Not specified wikipedia.org |
| 2-Oleoyl Glycerol | Increases GLP-1 and GIP levels wikipedia.org | Small intestine | Not specified wikipedia.org |
| 2-Oleoyl Glycerol | Potentiates G protein signaling (5-HT2A receptor) wikipedia.org | Not specified | Not specified wikipedia.org |
| This compound-Acetylglycerol | Glycerolipid | Biological systems | Not specified |
This compound-Coenzyme A (this compound-CoA) this compound-Coenzyme A (this compound-CoA) is a thioester of oleic acid and coenzyme A and serves as a crucial intermediate in fatty acid metabolism.medchemexpress.comontosight.aichemsrc.comIt plays a central role in processes such as fatty acid synthesis, beta-oxidation, and the production of various lipids, including triglycerides, phospholipids (B1166683), and cholesterol esters.ontosight.aithis compound-CoA is a substrate for several enzymes, including stearoyl-CoA desaturase, which produces other unsaturated fatty acids, and enzymes involved in lipid synthesis like acyl-coenzyme A:cholesterol acyltransferase (ACAT) and diacylglycerol O-acyltransferase (DGAT1).ontosight.aichemsrc.comIt is also a key intermediate in the beta-oxidation pathway, where it is converted to acetyl-CoA for energy production.ontosight.aithis compound-CoA has been shown to activate sulfonylurea receptor 1 (SUR1) linked to the ATP-sensitive potassium channel Kir6.2 in Xenopus oocytes.medchemexpress.comchemsrc.comcaymanchem.comIt also binds the fatty acid metabolism regulator protein (FadR) promoter in Escherichia coli.caymanchem.com
Data on this compound-Coenzyme A activities:
| Compound | Activity/Role | Cell/Tissue Studied | Source Organism |
|---|---|---|---|
| This compound-Coenzyme A | Intermediate in fatty acid metabolism medchemexpress.comontosight.aichemsrc.com | Cellular | E. coli, Mouse medchemexpress.comchemsrc.com |
| This compound-Coenzyme A | Substrate for fatty acid synthesis (e.g., stearoyl-CoA desaturase) ontosight.ai | Cellular | Not specified ontosight.ai |
| This compound-Coenzyme A | Intermediate in beta-oxidation ontosight.ai | Cellular | Not specified ontosight.ai |
| This compound-Coenzyme A | Used in lipid production (triglycerides, phospholipids, cholesterol esters) ontosight.ai | Cellular | Not specified ontosight.ai |
| This compound-Coenzyme A | Activates SUR1 linked to Kir6.2 medchemexpress.comchemsrc.comcaymanchem.com | Xenopus oocytes | Not specified medchemexpress.comchemsrc.comcaymanchem.com |
Other Conjugated this compound Derivatives (e.g., this compound Serotonin (B10506), N-Oleoyl-Dopamine, this compound-Estrone)
Beyond their roles in basic lipid structures, this compound chains are also found conjugated to various bioactive molecules, forming hybrid lipids with distinct biological activities. Research into these conjugated this compound derivatives has revealed their involvement in neurotransmission, endocrine signaling, and potential therapeutic applications.
This compound-Estrone (B1677206): this compound-estrone (OE) is a naturally circulating hormone, identified as a fatty acid ester of estrone. drugbank.comwikipedia.orgnih.gov It is synthesized in plasma and adipose tissue. nih.govresearchgate.net Preclinical studies, primarily in animals, have investigated its role in the control of body weight. drugbank.comwikipedia.orgnih.govnih.govresearchgate.net Research suggests that OE may influence body weight by affecting appetite and reducing fat storage. drugbank.comwikipedia.orgnih.govresearchgate.net Its proposed mechanism involves action at the hypothalamus, potentially resetting the body's ponderostat, and peripherally by reducing fat storage in white adipose tissue and promoting fat utilization by skeletal muscle. drugbank.comwikipedia.org Studies in rats have shown that OE can induce body fat loss while preserving protein mass and maintaining energy expenditure. nih.govresearchgate.net It appears to act through specific receptors distinct from estrogen receptors and can influence lipid synthesis in adipose tissue. nih.govresearchgate.net
Here is a summary of research findings on this compound-Estrone:
| Conjugated Derivative | Source/Nature | Key Biological Activity | Research Focus |
| This compound-Estrone | Naturally circulating hormone, fatty acid ester of estrone | Involved in body weight control, affects appetite and fat storage in animal studies. drugbank.comwikipedia.orgnih.govnih.govresearchgate.net | Mechanism of action on hypothalamus and adipose tissue, influence on lipid synthesis. drugbank.comwikipedia.orgnih.govresearchgate.net |
N-Oleoyl-Dopamine: N-Oleoyl-Dopamine (OLDA) is an endogenous lipid derivative formed as an amide of oleic acid and dopamine (B1211576). lipidmaps.orgjpp.krakow.plcaymanchem.com It is recognized as a selective agonist for the transient receptor potential vanilloid type 1 (TRPV1) receptor. lipidmaps.orgjpp.krakow.plcaymanchem.comwikipedia.org Research indicates that OLDA interacts with both dopamine and TRPV1 receptors and is found in the mammalian brain. lipidmaps.orgjpp.krakow.plcaymanchem.comwikipedia.orgplos.orgebi.ac.uknih.gov Studies suggest a potential role for OLDA in mediating hyperalgesia and inflammatory responses due to its activity at TRPV1. lipidmaps.orgjpp.krakow.plcaymanchem.com Furthermore, research in rats has shown that OLDA can influence locomotor activity, an effect that appears to be mediated by the stimulation of dopaminergic systems. jpp.krakow.plebi.ac.uknih.gov OLDA has demonstrated the ability to cross the blood-brain barrier. jpp.krakow.plebi.ac.uk Its metabolism involves O-methylation by catechol-O-methyltransferase (COMT). plos.org
Here is a summary of research findings on N-Oleoyl-Dopamine:
| Conjugated Derivative | Source/Nature | Key Biological Activity | Research Focus |
| N-Oleoyl-Dopamine | Endogenous lipid derivative, amide of oleic acid and dopamine, found in brain. lipidmaps.orgjpp.krakow.plcaymanchem.com | Selective TRPV1 agonist, interacts with dopamine receptors, influences locomotor activity in rats. lipidmaps.orgjpp.krakow.plcaymanchem.comwikipedia.orgplos.orgebi.ac.uknih.gov | Role in hyperalgesia and inflammation, blood-brain barrier permeability, metabolism by COMT, interaction with dopaminergic systems. lipidmaps.orgjpp.krakow.plcaymanchem.comwikipedia.orgplos.orgebi.ac.uknih.gov |
This compound Serotonin: this compound serotonin (OS) is an endocannabinoid-like molecule that has been identified in the venom of Stephanoconus snails. nih.govmdpi.com Electrophysiological studies have demonstrated that OS can inhibit cannabinoid receptors, specifically CB1 and CB2. nih.govmdpi.com Research involving behavioral assays in mice indicated that OS was able to counteract deficits in learning and memory induced by a non-selective cannabinoid agonist. nih.gov These findings suggest that OS may have antagonistic properties at cannabinoid receptors. nih.govmdpi.com
Here is a summary of research findings on this compound Serotonin:
| Conjugated Derivative | Source/Nature | Key Biological Activity | Research Focus |
| This compound Serotonin | Endocannabinoid-like molecule found in snail venom. nih.govmdpi.com | Inhibits cannabinoid receptors CB1 and CB2, counteracts learning and memory deficits. nih.govmdpi.com | Antagonistic properties at cannabinoid receptors, potential neurological effects. nih.govmdpi.com |
Research into these and other conjugated this compound derivatives continues to uncover the diverse biological functions and potential therapeutic applications of lipids containing the this compound moiety.
Structure
2D Structure
Properties
Molecular Formula |
C21H40NaO7P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |
InChI Key |
XGRLSUFHELJJAB-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Biochemical Synthesis and Biosynthetic Pathways of Oleoyl Compounds
Endogenous Biosynthesis Mechanisms
Endogenous synthesis of oleoyl (B10858665) compounds occurs through various pathways, leading to the formation of different lipid classes.
Pathways of N-Acyl Ethanolamide Formation (e.g., OEA)
N-Acyl ethanolamides (NAEs), such as oleoylethanolamide (OEA), are signaling lipids produced in mammalian tissues. The primary pathway for OEA biosynthesis involves two enzymatic steps. Initially, an N-acyltransferase (NAT) facilitates the transfer of an acyl group, often an this compound group from sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (B1630911) (PE), forming N-acylphosphatidylethanolamine (NAPE). wikipedia.orgresearchgate.net Subsequently, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to yield OEA and phosphatidic acid. wikipedia.orgresearchgate.net This canonical pathway is considered a major route for NAE biosynthesis. core.ac.ukmdpi.com
However, alternative NAPE-PLD-independent pathways for NAE formation have also been identified. core.ac.ukmdpi.comebi.ac.uk These multi-step routes may involve enzymes such as phospholipase A2 (PLA2), α/β-hydrolases (e.g., ABH4), glycerophosphodiester phosphodiesterases (e.g., GDE1), or a combination of phospholipase C and phosphatase activities. researchgate.net The exact enzymatic pathways involved in specific tissues are still under investigation. capes.gov.br
Table 1: Key Enzymes in Canonical OEA Biosynthesis
| Enzyme Name | Abbreviation | Function in OEA Synthesis |
| N-Acyltransferase | NAT | Transfers this compound group to phosphatidylethanolamine to form NAPE |
| N-Acylphosphatidylethanolamine-specific Phospholipase D | NAPE-PLD | Hydrolyzes NAPE to produce OEA and phosphatidic acid |
De Novo Synthesis of this compound-Amino Acid Conjugates
This compound-amino acid conjugates, such as N-oleoyl alanine (B10760859) and N-oleoyl serine, are endogenous N-acyl amino acids. nih.govinvivochem.com N-oleoyl-L-serine, for instance, is an L-serine derivative formed by the formal condensation of the carboxyl group of oleic acid with the amino group of L-serine. invivochem.com While the precise de novo biosynthetic pathways for all this compound-amino acid conjugates are not fully elucidated, their existence as endogenous compounds indicates specific enzymatic mechanisms are involved in their formation within biological systems. nih.govinvivochem.com
Formation of this compound-Glycerolipids via Digestion and Re-esterification
This compound-glycerolipids, such as triolein (B1671897) (a triglyceride containing three this compound moieties) and phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylserine (POPS), can be formed through the digestion and re-esterification of dietary fats. lipidmaps.orglipidbook.org Following the digestion of triglycerides in the small intestine, fatty acids, including oleic acid, and monoacylglycerols are absorbed by enterocytes. These components can then be re-esterified to form new triglycerides and other glycerolipids. This process involves enzymes like acyl-CoA synthetases, which activate fatty acids to acyl-CoA, and acyltransferases, which catalyze the esterification of acyl-CoA to glycerol (B35011) backbones.
This compound-CoA Generation and Utilization
This compound-CoA, a key metabolic intermediate, is formed by the activation of oleic acid through the action of acyl-CoA synthetase. ontosight.ai This enzyme catalyzes the formation of a thioester bond between the carboxyl group of oleic acid and coenzyme A. ontosight.ainih.gov this compound-CoA serves as a substrate for various metabolic processes. ontosight.ai It is a crucial intermediate in the biosynthesis of other unsaturated fatty acids, acting as a substrate for enzymes like stearoyl-CoA desaturase, which introduces double bonds. ontosight.aiwikipedia.org this compound-CoA is also involved in beta-oxidation for energy production and is utilized in the synthesis of various lipids, including triglycerides, phospholipids, and cholesterol esters. ontosight.ai In plants, this compound-CoA is a precursor for the elongation of fatty acids to very-long-chain fatty acids like erucic acid. nih.gov The synthesis of this compound-CoA, particularly the SCD1 isoform, has been linked to myelin synthesis in the peripheral nervous system. nih.gov
Enzymatic Synthesis Methodologies in vitro
Enzymatic methods offer a promising approach for the in vitro synthesis of this compound derivatives, often providing advantages in terms of specificity and milder reaction conditions compared to chemical synthesis.
Lipase-Catalyzed Esterification and Amidation for this compound Derivatives
Lipases, enzymes known for their ability to hydrolyze ester bonds in lipids, can also catalyze the reverse reactions, namely esterification and amidation, under controlled conditions. acs.org This property makes them valuable biocatalysts for synthesizing various this compound derivatives. Lipase-catalyzed esterification can be used to form this compound esters by reacting oleic acid (or an activated form like this compound chloride) with an alcohol. fishersci.camedchemexpress.com Similarly, lipase-catalyzed amidation allows for the synthesis of this compound amides, such as OEA, by reacting oleic acid with an amine like ethanolamine (B43304). acs.org
Research has demonstrated the successful lipase-mediated synthesis of this compound ethanolamide from oleic acid and ethanolamine. acs.org Using immobilized lipases, such as Lipozyme 435, in organic solvents or solvent-free systems can facilitate the synthesis of this compound derivatives with high yields and specificity. acs.orgnih.gov These enzymatic approaches are being explored for the sustainable production of this compound compounds from renewable resources. acs.org
Regioselective Synthesis of this compound-Containing Phospholipids
The synthesis of phospholipids containing this compound moieties at specific positions on the glycerol backbone is a key area of research, particularly for creating structured lipids with desired properties. Enzymatic methods offer advantages over chemical synthesis due to their regioselectivity and milder reaction conditions.
Studies have explored the enzymatic esterification of glycerophosphocholine (GPC) with oleic acid to produce this compound-lysophosphatidylcholine (this compound-LPC) and dithis compound-phosphatidylcholine (dithis compound-PC). csic.esresearchgate.net Immobilized lipases and phospholipases have been utilized for this purpose. For instance, the immobilized lipase (B570770) from Candida antarctica (CALB) has shown efficacy in forming this compound-LPC, with reaction rates significantly enhanced in the presence of certain solvents like butanone, which improves the solubility of GPC in the non-polar oleic acid medium. csic.es
The regioselectivity of enzymatic synthesis is influenced by the choice of enzyme, immobilization protocol, support material, and reaction conditions. csic.es While some enzymes favor the formation of monosubstituted phospholipids like this compound-LPC, others can lead to the production of disubstituted phospholipids such as dithis compound-PC. csic.es Research has demonstrated that under specific conditions, it is possible to incorporate oleic acid at the sn-2 position of GPC, resulting in the formation of dithis compound-PC as the primary product. csic.es
Another approach involves a chemoenzymatic strategy for synthesizing mixed-acyl phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). acs.org This method combines chemical esterification at the sn-2 position with enzyme-catalyzed regioselective hydrolysis and esterification at the sn-1 position. acs.org This allows for the production of highly pure, mixed-acyl phospholipids with complete regiopurity. acs.org
Production of this compound-Monoacylglycerides and Structured Lipids
Monoacylglycerides (MAGs), including this compound-monoacylglycerides (e.g., 1-monoolein), are a class of glycerides with a single fatty acid esterified to a glycerol molecule. wikipedia.org They are important as emulsifiers and intermediates in the synthesis of other lipids. wikipedia.orgresearchgate.net Structured lipids (SLs) are modified triacylglycerols with a specific fatty acid composition and positional distribution, often created to achieve desired functional or nutritional properties. mdpi.comgoogle.com this compound moieties are frequently incorporated into SLs.
Industrial production of MAGs traditionally involves chemical glycerolysis at high temperatures, which can lead to drawbacks like low yield and undesirable by-products. researchgate.netpsu.ac.th Enzymatic methods, particularly using lipases, offer a milder and more selective alternative for MAG production. researchgate.netpsu.ac.th Enzymatic synthesis can be achieved through various routes, including glycerolysis of triglycerides, esterification of fatty acids with glycerol, and alcoholysis or transesterification reactions. researchgate.netpsu.ac.thproject-incite.eu
A two-step enzymatic process catalyzed by lipase B from Candida antarctica (CalB) has been developed for the high-yield synthesis of 2-monoacylglycerides. nih.govresearchgate.net This process involves an initial unselective esterification followed by an sn1,3-selective alcoholysis. nih.govresearchgate.net This method has been scaled up for the production of structured lipids like 1,3-oleoyl-2-palmitoylglycerol (OPO). nih.govresearchgate.net
Structured lipids containing this compound groups can also be synthesized through enzymatic acidolysis or interesterification reactions. mdpi.comgoogle.compan.olsztyn.pl For example, lipase-catalyzed acidolysis of triolein with other fatty acids can produce structured lipids with altered fatty acid profiles. google.com Multistep enzymatic catalysis, combining reactions like alcoholysis and esterification, is also employed to produce structured lipids with specific fatty acids, such as palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions. mdpi.compan.olsztyn.pl
Research highlights the efficiency of using 1-monoacylglycerols, such as 1-monoolein, as acyl donors in enzymatic reactions for producing fatty amides, including this compound ethanolamide. acs.org This approach has shown high yields and is considered a greener alternative compared to using toxic fatty acid chlorides. acs.org
Biocatalytic Derivatization of Natural Products with this compound Moieties (e.g., Quercetin-3-Oleoyl Esters)
Biocatalysis, particularly using lipases, is a valuable tool for regioselectively attaching this compound moieties to natural products, enhancing their lipophilicity and potentially altering their biological activities. mdpi.compreprints.orgnih.govpreprints.org Quercetin (B1663063), a flavonoid, is a common subject for such derivatization. mdpi.compreprints.orgnih.gov
Enzymatic esterification of quercetin with oleic acid can yield various this compound esters, with the regioselectivity depending on the enzyme and reaction conditions. mdpi.compreprints.orgnih.gov Pancreatic Porcine Lipase (PPL) has been shown to promote the C-3 acylation of quercetin with oleic acid, resulting in quercetin-3-oleate with high yields and purity. mdpi.compreprints.orgpreprints.org This enzyme has also been effective in preparing C-3 this compound esters of other polyphenols. mdpi.com
Other lipases, such as Candida antarctica lipase B (CALB), have also been used for the enzymatic synthesis of quercetin oleate (B1233923) esters. nih.gov These reactions can produce different acylated analogues, including quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin 7,3',4'-trioleate, depending on factors like temperature, reaction duration, and the molar ratio of substrates. nih.gov The resulting this compound esters of quercetin exhibit enhanced lipophilicity compared to native quercetin. nih.gov
The regioselectivity in the enzymatic acylation of quercetin can be influenced by the structure of the acylating agent and the specific lipase used. mdpi.com While some enzymes favor acylation at the C-3 position, others might favor different positions, such as C-7, particularly with bulky acyl groups. mdpi.com
Metabolic Processing and Homeostasis of Oleoyl Containing Lipids
Enzymatic Degradation and Inactivation
The biological activity of various oleoyl-containing lipids is terminated through enzymatic hydrolysis, primarily mediated by hydrolases. This process cleaves the amide or ester bonds, yielding the constituent fatty acid (oleic acid) and the corresponding amine or alcohol.
Hydrolysis of this compound-Ethanolamide by Fatty Acid Amide Hydrolase (FAAH)
This compound-ethanolamide (OEA) is an endogenous N-acylethanolamine lipid mediator. nih.govwikipedia.org It is the monounsaturated analogue of the endocannabinoid anandamide (B1667382) but acts independently of cannabinoid receptors, primarily as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α). nih.govwikipedia.org The inactivation of OEA is largely carried out by enzymatic hydrolysis. psu.edu The primary enzyme responsible for the hydrolysis of fatty acid ethanolamides like OEA is Fatty Acid Amide Hydrolase (FAAH). delveinsight.comescholarship.orgnih.gov FAAH is an intracellular membrane-bound serine hydrolase that catalyzes the breakdown of OEA into oleic acid and ethanolamine (B43304). psu.edudelveinsight.comescholarship.org Studies using FAAH inhibitors have shown a significant decrease in OEA hydrolysis, indicating that FAAH is the predominant enzyme involved in this process. psu.edu While FAAH is a major player in OEA degradation, evidence suggests that other enzymes, such as N-acylethanolamine-hydrolyzing acid amidase, may also contribute to OEA hydrolysis in specific tissues like the duodenum. psu.eduescholarship.org
Amidases and the Metabolism of this compound-Serine
This compound-serine (OS) is an endogenous fatty acyl amide found in bone, where it has demonstrated anti-osteoporotic effects. mdpi.comresearcher.liferesearchgate.net As an amide, OS is susceptible to hydrolysis in the body by amidases. mdpi.comresearcher.liferesearchgate.net This enzymatic degradation can limit its duration of action. Research into synthetic derivatives, such as methylated OS derivatives, has explored strategies to hinder this amide bond hydrolysis and prolong its skeletal activity. mdpi.comresearcher.life Studies have shown that methylation can interfere with OS metabolism, enhancing its effects by extending its availability to target cells. mdpi.comresearcher.lifenih.gov While specific amidases responsible for OS hydrolysis are indicated, the broad class of amidases plays a role in the metabolic inactivation of fatty acyl amides like this compound-serine. mdpi.comresearcher.liferesearchgate.netnomuraresearchgroup.com
Catechol-O-methyltransferase (COMT)-Mediated O-Methylation of N-Oleoyl-Dopamine
N-Oleoyl-dopamine (OLDA) is a lipid derivative of dopamine (B1211576) that interacts with dopamine and transient receptor potential vanilloid 1 (TRPV1) receptors. researchgate.netwikipedia.orglipidmaps.orgnih.govresearchgate.net Its metabolism is thought to share similarities with that of dopamine, involving methylation by catechol-O-methyltransferase (COMT). researchgate.netnih.govresearchgate.netpan.pl COMT is an enzyme primarily known for its role in the inactivation of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine (B1679862) through O-methylation. wikipedia.org Studies have demonstrated that OLDA undergoes O-methylation catalyzed by COMT, both in vitro and in vivo using rat brain tissue, yielding 3'-O-methyl-N-oleoyl-dopamine (OMe-OLDA). researchgate.netnih.govresearchgate.net This methylation step is inhibited by COMT inhibitors. nih.govresearchgate.net The O-methylation of OLDA by COMT suggests that OLDA enters the metabolic pathway of dopamine, and this modification may influence its bioactive properties, including its interaction with TRPV1 receptors. researchgate.netnih.govresearchgate.net
Other Identified this compound-Compound Degradation Pathways
Beyond the specific examples of OEA, OS, and N-oleoyl-dopamine, other enzymatic pathways contribute to the degradation of this compound-containing compounds. The broad category of enzymatic degradation involves hydrolases that cleave various bonds within these lipids. taylorfrancis.commdpi.comresearchgate.net The inactivation of lipid signaling molecules is generally controlled by a balance between enzymatic biosynthesis and degradation. nih.gov While specific pathways for all This compound (B10858665) compounds are not exhaustively detailed, the principle of enzymatic hydrolysis by various amidases, esterases, and other hydrolases is a common mechanism for terminating the biological activity of these lipids.
Regulation of Cellular this compound-CoA Pool Dynamics
The cellular concentration and availability of this compound-CoA are tightly regulated, as this molecule is a central intermediate in various lipid metabolic pathways, including the synthesis of complex lipids and fatty acid oxidation. nih.gov
Influence of ATP Levels on Acyl-CoA Composition and Long-Chain Acyl-CoA Synthetase Activity
The formation of acyl-CoA intermediates, including this compound-CoA, from free fatty acids and coenzyme A is an ATP-dependent process catalyzed by acyl-CoA synthetases (ACSs), specifically long-chain acyl-CoA synthetases (LACSs) for fatty acids of 12 to 20 carbons. mdpi.comfrontiersin.orgsci-hub.seportlandpress.com This reaction involves a two-step process where ATP is utilized. mdpi.comfrontiersin.org Cellular ATP levels can significantly influence the activity of LACS enzymes and consequently affect the composition of the cellular acyl-CoA pool. pnas.org
Interplay with Fatty Acid Elongation and Lipogenesis
This compound plays a significant role in the process of lipogenesis, the synthesis of fatty acids and triglycerides. While palmitic acid (C16:0) is the primary product of de novo fatty acid synthesis catalyzed by Fatty Acid Synthase (FAS), it can be further elongated and desaturated to form oleic acid. spandidos-publications.comfrontiersin.org The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is involved in the elongation of palmitic acid to stearic acid, which is then desaturated by SCD1 to produce oleic acid. spandidos-publications.com This highlights the interconnectedness of saturated and monounsaturated fatty acid synthesis pathways, with this compound formation being a downstream event in the elongation and desaturation cascade originating from palmitate.
Studies have shown that oleic acid can influence de novo lipogenesis rates, with some research indicating it may inhibit de novo lipogenesis in hepatocytes, although not total lipogenesis. nih.gov This differential effect may be related to the regulation of key lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) by oleic acid. nih.gov The incorporation of this compound into triglycerides and phospholipids (B1166683) is a major fate during active lipogenesis, contributing to lipid droplet formation and membrane expansion. spandidos-publications.comnih.govmdpi.com
Recent research has also identified enzymes like this compound-ACP-hydrolase (OLAH) as being involved in fatty acid metabolism, with studies suggesting that elevated levels of fatty acids, including oleic acid produced by OLAH, might be linked to inflammatory responses. stjude.orgthe-microbiologist.com
Intercellular Transport and Distribution of this compound Metabolites
The transport and distribution of this compound and its metabolites between cells and tissues are essential for delivering energy substrates, building blocks for membranes, and signaling molecules throughout the organism. This compound-containing lipids, such as triglycerides and phospholipids, are transported in the bloodstream within lipoproteins like chylomicrons, very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). nih.govlumenlearning.comnih.gov
Free fatty acids, including oleic acid, can also be transported bound to albumin in the circulation. nih.gov The mode of transport can influence the intracellular metabolism of oleate (B1233923) upon its uptake by cells. For instance, studies have shown that the metabolic fate of oleate, such as its esterification into triglycerides or phospholipids, can differ depending on whether it is delivered as free oleate bound to albumin or as triolein (B1671897) within LDL particles. nih.gov
Within cells, the intracellular transport of this compound metabolites involves various mechanisms, including vesicular transport, protein-assisted movement via fatty acid binding proteins (FABPs), and lateral diffusion within membranes. mdpi.comannualreviews.orgnih.gov Lipid droplets, which store triglycerides like triolein, are dynamic organelles that interact with other intracellular compartments, including the endoplasmic reticulum and mitochondria, facilitating the distribution and utilization of stored lipids. mdpi.comnih.gov Specific proteins are involved in the formation and interaction of lipid droplets with the intracellular transport machinery. mdpi.com
The transport of specific this compound-containing signaling molecules, such as this compound-ethanolamide (OEA) or N-oleoyl-dopamine (OLDA), involves distinct mechanisms and can influence processes like food intake control, lipid metabolism, and interaction with specific receptors. researchgate.netplos.org For example, a lipophilic pathway involving lipoproteins has been postulated for the transport of This compound-estrone (B1677206), a compound that has been shown to induce body fat loss in rats. nih.gov
Molecular Mechanisms of Action and Cellular Signaling by Oleoyl Compounds
Receptor-Mediated Activation and Ligand Interactions
Oleoyl (B10858665) compounds function as ligands for several types of receptors, including nuclear receptors and G protein-coupled receptors (GPCRs). Their binding to these receptors initiates signaling cascades that influence numerous cellular functions.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism by this compound-Ethanolamide and this compound-Glycine
This compound-ethanolamide (OEA) is an endogenous lipid that acts as a high-affinity agonist for peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a significant role in regulating lipid metabolism, inflammation, and energy homeostasis. OEA's agonistic activity on PPAR-α has been demonstrated in various studies, showing its ability to stimulate lipolysis, induce β-oxidation, and increase fatty acid uptake through the activation of the PPAR-α signaling pathway. OEA is produced in the small intestine following feeding and acts independently of the cannabinoid pathway to regulate PPAR-α activity. OEA has been described as an endogenous PPAR-α ligand with high affinity.
Another this compound compound, N-oleoyl-glycine (OlGly), has also been identified as a functional PPAR-α agonist. Research indicates that OlGly activates PPAR-α, and this activation is suggested to mediate some of its observed biological effects. Studies using PPAR-α antagonists have further supported the role of this receptor in mediating the effects of OlGly. The PPAR-α antagonist GW6471 prevented the OlGly-induced reduction of nicotine (B1678760) conditioned place preference in mice, suggesting that OlGly acts as a functional PPAR-α agonist.
Detailed research findings highlight the potency of OEA as a PPAR-α agonist, exhibiting an EC50 value of 120 nM in a transactivation assay. The activation of PPAR-α by OEA has been implicated in various physiological responses, including the suppression of food intake and reduction of weight gain, which are dependent on the presence of functional PPAR-α.
Here is a table summarizing the PPAR-α agonistic activity:
| Compound | Receptor Target | Activity | EC50/Ki Value | Notes |
| This compound-ethanolamide | PPAR-α | Agonist | ~120 nM (transactivation) | Endogenous lipid, regulates metabolism |
| N-Oleoyl-glycine | PPAR-α | Agonist | Not specified in snippets | Functional agonist |
G Protein-Coupled Receptor 119 (GPR119) Activation by this compound-Lysophosphatidylinositol and 2-Oleoyl Glycerol (B35011)
G Protein-Coupled Receptor 119 (GPR119) is another key target for certain this compound compounds. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis through the stimulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) release.
This compound-lysophosphatidylinositol (O-LPI) has been reported as a ligand for GPR119. Activation of GPR119 by O-LPI can lead to an increase in intracellular cAMP concentrations and stimulate insulin secretion in insulinoma cells.
2-Oleoyl glycerol (2-OG), a monoacylglycerol produced during fat digestion, is also recognized as an endogenous ligand and agonist for GPR119. 2-OG activates GPR119, leading to the release of incretin (B1656795) hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from intestinal cells. This mechanism is thought to contribute to the stimulatory effect of dietary fat on incretin secretion, positioning GPR119 as a potential fat sensor. Studies in human volunteers have shown that administration of 2-OG significantly increases plasma GLP-1 levels. In vitro studies using GPR119-expressing COS-7 cells have determined the potency of 2-OG in activating this receptor, with an EC50 value of 2.5 μM.
Here is a table summarizing the GPR119 activation:
| Compound | Receptor Target | Activity | EC50 Value | Notes |
| This compound-lysophosphatidylinositol | GPR119 | Ligand | Not specified in snippets | Increases cAMP and insulin secretion |
| 2-Oleoyl glycerol | GPR119 | Agonist | 2.5 μM (hGPR119 in COS-7 cells) | Endogenous ligand, stimulates GLP-1/GIP release |
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation by N-Oleoyl-Dopamine
N-Oleoyl-dopamine (ODA) is an endogenous vanilloid compound that acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is an ion channel known to respond to various noxious stimuli, including heat, acidic pH, and certain vanilloid compounds like capsaicin (B1668287).
ODA has been isolated from bovine brain and is considered a selective endogenous TRPV1 agonist. Structurally, ODA is an amide formed from oleic acid and dopamine (B1211576). Research indicates that ODA binds to human recombinant TRPV1 with a reported Ki value of 36 nM, demonstrating potency comparable to capsaicin and slightly more potent than N-arachidonoyl dopamine in this assay. Activation of TRPV1 by ODA can lead to responses such as hyperalgesia and nocifensive behavior. ODA is listed among endogenously generated chemicals that trigger the TRPV1 channel and are referred to as endovanilloids.
Here is a table summarizing the TRPV1 modulation:
| Compound | Receptor Target | Activity | EC50/Ki Value | Notes |
| N-Oleoyl-dopamine | TRPV1 | Agonist | Ki = 36 nM (human recombinant TRPV1) | Endogenous vanilloid, found in brain |
Lysophosphatidic Acid Receptors (LPARs) Signaling by 1-Oleoyl Lysophosphatidic Acid
Lysophosphatidic acid receptors (LPARs) are a family of G protein-coupled receptors that mediate the diverse biological effects of lysophosphatidic acid (LPA). LPA is a simple phospholipid that acts as a signaling molecule.
1-Oleoyl lysophosphatidic acid (1-oleoyl LPA) is a specific form of LPA containing an this compound group. 1-oleoyl LPA is a bioactive lipid that signals through LPARs. LPARs, including LPAR1, LPAR2, LPAR3, LPAR4, LPAR5, and LPAR6, are activated by LPA and are involved in various cellular processes such as cell proliferation, migration, and survival. Studies have shown that 1-oleoyl LPA can induce intracellular calcium increases in osteoclasts. The signaling initiated by 1-oleoyl LPA through LPARs contributes to its biological activities in different tissues and cell types.
Here is a table summarizing the LPARs signaling:
| Compound | Receptor Target | Activity | Notes |
| 1-Oleoyl Lysophosphatidic Acid | LPARs | Signaling molecule | Activates LPARs, affects cell processes |
Gi-protein-coupled Receptor Engagement by N-Oleoyl-L-Serine
N-Oleoyl-L-serine (OS) is an endogenous N-acyl amide that has been shown to modulate bone remodeling and mass. Research indicates that OS triggers a Gi-protein-coupled receptor in osteoblastic cells. Activation of this Gi-protein-coupled receptor by OS leads to downstream signaling, including the activation of Erk1/2.
Studies using pertussis toxin, an inhibitor of Gi proteins, have demonstrated that the OS-induced increase in DNA synthesis in osteoblastic cells is inhibited by pertussis toxin, indicating engagement of a Gi-protein-coupled receptor. While OS is structurally related to endocannabinoids, binding analyses have indicated that neither the D nor L form of synthetic OS binds to CB1 or CB2 cannabinoid receptors up to concentrations of 10 μM. Furthermore, OS stimulated the number of CB2-null osteoblasts similarly to wild-type osteoblasts. This suggests that OS engages a different, as yet fully characterized, Gi-protein-coupled receptor to exert its effects on bone cells. OS stimulated DNA synthesis dose-dependently in osteoblastic cells with a peak effect at 10−11 M.
Here is a table summarizing the Gi-protein-coupled receptor engagement:
| Compound | Receptor Target | Activity | Notes |
| N-Oleoyl-L-Serine | Gi-protein-coupled receptor | Engagement/Activation | Modulates bone remodeling, activates Erk1/2 |
Interaction with Serotonin (B10506) Receptors by this compound Serotonin
This compound serotonin, also known as N-oleoylserotonin, is a compound formed by the conjugation of serotonin with oleic acid. ontosight.ai Structurally, it possesses both lipophilic and hydrophilic regions due to the this compound chain and the serotonin moiety, respectively. ontosight.ai
Research suggests that this compound serotonin may interact with serotonin receptors or influence serotonin signaling pathways, although the specific mechanisms are still under investigation. ontosight.ai While serotonin is well-known for its role in binding to specific transmembrane receptors, recent studies indicate that neural transmission might also be affected by non-specific interactions of serotonin with the lipid matrix of the synaptic membrane. acs.org this compound serotonin's structural similarity to serotonin suggests a potential for interaction with these receptors or associated membrane environments. ontosight.ai
One study identified this compound serotonin as a novel antagonist of cannabinoid receptors (CB1 and CB2), derived from the venom of Stephanoconus snails. nih.govmdpi.comresearchgate.net Electrophysiological assays demonstrated that this compound serotonin inhibits both CB1 and CB2 receptors. nih.govmdpi.comresearchgate.net Structure-activity relationship studies using a chimeric CB1/2 receptor indicated that the domain encompassing transmembrane helix V (TMHV), intracellular loop 3 (ICL3), and TMHVI of the CB2 receptor is critical for the binding and function of this compound serotonin. nih.govmdpi.com This research concluded that this compound serotonin binds to sites on the CB2 receptor distinct from those bound by the non-selective cannabinoid agonist WIN55,212-2. nih.govmdpi.com
Intracellular Signal Transduction Cascades
This compound compounds have been shown to modulate several key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK/ERK1/2) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is involved in various cellular processes, including proliferation, differentiation, and survival. This compound compounds have been implicated in modulating this pathway.
Oleoylethanolamide (OEA), an endogenous lipid mediator and a ligand for PPAR-α, has been shown to influence ERK1/2 signaling. plos.orgnih.gov In one study, OEA significantly increased phosphorylated ERK1/2 levels in a dose-dependent manner in α-MSH-stimulated B16 melanoma cells. nih.govresearchgate.net This suggests that ERK1/2 signaling is associated with the effects of OEA in this context. nih.govresearchgate.net Further experiments using a specific ERK inhibitor, PD98059, partially offset the effects of OEA on melanin (B1238610) production and tyrosinase activity, supporting the role of the ERK pathway in OEA's actions. nih.gov
Another this compound compound, N-oleoyl-L-serine (OS), has also been reported to modulate ERK1/2. pnas.org In osteoblasts, OS triggers a Gi-protein-coupled receptor and activates Erk1/2. pnas.org However, in osteoclasts, OS mitigates their number by promoting apoptosis through the inhibition of Erk1/2 phosphorylation. pnas.org This indicates a context-dependent modulation of the ERK pathway by OS.
This compound-methoxy glycerophosphothionate (OMPT), an analog of lysophosphatidic acid (LPA), has been shown to activate ERK 1/2 in HEK 293 cells transfected with LPA₃ receptors. mdpi.com OMPT was found to be more potent than LPA in activating ERK 1/2. mdpi.com
Conversely, in some contexts, oleoylethanolamide has been reported to inhibit the insulin-receptor-dependent stimulation of MAPK pathways. nih.gov Additionally, while OEA can enhance GLP-1-mediated cAMP production and β-arrestin recruitment, it failed to induce ERK1/2 phosphorylation in the presence of GLP-1 in certain cell models. nih.govphysiology.org This highlights the complexity and context-specificity of this compound compound interactions with the ERK pathway.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Dependent Signaling
Cyclic AMP (cAMP) is a crucial second messenger that, along with Protein Kinase A (PKA), mediates various cellular responses. This compound compounds, particularly oleoylethanolamide (OEA), have been shown to impact this pathway.
OEA has been found to enhance glucagon-like peptide-1 (GLP-1)-mediated cAMP production in CHO-K1 cells expressing the GLP-1 receptor. nih.gov This effect was observed without altering the affinity of GLP-1 for its receptor. nih.gov OEA's ability to augment cAMP production appears to be specific to GLP-1 and not observed with exendin-4, another GLP-1 receptor agonist. nih.gov
Further research indicates that OEA signals through a PKA- and GPR119-dependent mechanism in intestinal L-cells, leading to glucagon-like peptide-1 secretion. nih.govresearchgate.net Ligand binding to GPR119 activates adenylyl cyclase, resulting in increased cAMP production and enhanced PKA activity. nih.gov Treatment of intestinal L-cells with OEA increased intracellular cAMP levels. nih.govresearchgate.net Inhibition of PKA completely abolished OEA-induced GLP-1 secretion in these cells, supporting the involvement of the cAMP-PKA pathway. nih.govresearchgate.net
However, despite enhancing cAMP production, OEA did not stimulate similar levels of PKA substrate phosphorylation as GLP-1 alone in one study, suggesting that other cAMP receptors, such as exchange protein directly activated by cAMP (Epac), might be recruited by GLP-1 in the presence of OEA. nih.gov
In another context, This compound-estrone (B1677206) (OE) has been shown to decrease cAMP levels in white adipose tissue. nih.gov This contrasts with the effects of a β3-adrenergic agonist, which increased cAMP. nih.gov
Phospholipase C (PLC) and Protein Kinase C (PKC) Involvement
The Phospholipase C (PLC) pathway leads to the generation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn can activate Protein Kinase C (PKC) and trigger calcium release. This compound compounds and related molecules have been shown to interact with this signaling cascade.
Diacylglycerol (DAG) and its analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), are known activators of conventional (cPKC) and novel (nPKC) PKC subtypes by binding to their C1 domain. nih.govnih.govbiologists.com PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into DAG and IP₃. mdpi.comjneurosci.orgplos.org
Studies have shown that OAG can activate cation channels, and this activation can be enhanced by IP₃. jneurosci.org The PLC-PKC signaling system has been found to be physically localized with cation channels, allowing PIP₂ breakdown products like DAG and IP₃ to modulate channel activity. jneurosci.org
In airway smooth muscle cells, the PLC pathway regulates spontaneous local Ca²⁺ release mediated by ryanodine (B192298) receptors (RyR) through two distinct pathways: a positive IP₃-IP₃R pathway and a negative diacylglycerol-PKCε pathway. nih.gov The PKC activator 1-oleoyl-2-acetyl-glycerol inhibited Ca²⁺ sparks, while PKC inhibition had the opposite effect. nih.gov
In neutrophils, 1-oleoyl-2-acetyl-sn-glycerol (OAG) synergistically induced superoxide (B77818) generation with the calcium ionophore ionomycin. nih.gov OAG also augmented degranulation induced by ionomycin, indicating the involvement of a Ca²⁺-dependent signaling pathway and cPKC in these processes. nih.gov
Activation of Gαq-coupled receptors, which are linked to the PLC pathway, can lead to PKC activation. biologists.com Inhibition of PKC activities has been shown to block downstream cellular events, highlighting the importance of PKC in this cascade. biologists.com
Calcium Signaling Pathways
Intracellular calcium signaling is a fundamental process regulating a wide range of cellular functions. This compound compounds and related lipids can influence calcium dynamics.
As discussed in the previous section, the PLC/PKC pathway, which can be modulated by this compound-related DAG analogs like OAG, is intricately linked to calcium signaling. PLC-mediated hydrolysis of PIP₂ generates IP₃, which triggers the release of Ca²⁺ from intracellular stores via IP₃ receptors. mdpi.complos.org DAG can also contribute to calcium influx through the activation of certain Transient Receptor Potential (TRP) channels. mdpi.complos.org
1-oleoyl-2-acetyl-sn-glycerol (OAG), a membrane-permeable DAG analog, has been shown to elicit Ca²⁺ transients in astrocytes, independently of intracellular Ca²⁺ release. plos.org OAG directly activates certain TRPC channels, such as TRPC3, which are expressed in astrocytes and contribute to ATP-induced calcium transients. plos.org Neurotoxicants have been shown to inhibit ATP-induced Ca²⁺ signals in astrocytes, partly by interfering with purinergic receptor-mediated activation of TRPC3, which is sensitive to OAG. plos.org
Lysophosphatidic acid (LPA) receptors, some of which can be activated by this compound-containing LPA species like 2-oleoyl-LPA, are coupled to Gαq/11 proteins, leading to phospholipase C activation and increased intracellular calcium concentration through cation mobilization from intracellular stores. mdpi.comguidetopharmacology.org Studies comparing LPA and this compound-methoxy glycerophosphothionate (OMPT) showed that OMPT could also increase intracellular calcium in cells expressing LPA₃ receptors. mdpi.com
Data suggests that the basal activation of PLC, which produces DAG and IP₃, regulates the activity of RyR-mediated spontaneous Ca²⁺ sparks in airway smooth muscle cells. nih.gov This regulation involves both the IP₃-IP₃R pathway and the diacylglycerol-PKCε pathway. nih.gov
Modulation of Gene Expression and Transcriptional Regulation
This compound compounds have been demonstrated to influence gene expression and transcriptional regulation through various mechanisms.
Oleoylethanolamide (OEA), primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), can modulate the expression of numerous genes involved in lipid metabolism, inflammation, and other processes. plos.orgoncotarget.commdpi.com PPAR-α is a nuclear receptor that acts as a transcription factor, forming a heterodimer with the retinoid X receptor (RXR) and binding to specific DNA sequences called PPAR-responsive elements (PPREs). mdpi.com
Studies have shown that OEA administration can increase the gene expression of PPAR-α itself, as well as downstream targets like CD36, involved in fatty acid transport. uniroma1.it In models of liver fibrosis, OEA inhibited the expression of fibrosis markers like α-smooth muscle actin (α-SMA) and collagen matrix genes, as well as genes related to inflammation and extracellular matrix remodeling. oncotarget.com These effects were mediated by PPAR-α activation. oncotarget.com
OEA has also been shown to modulate the expression of pro- and anti-inflammatory mediators, enhancing the expression of anti-inflammatory and neuroprotective factors. nih.gov In the context of alcohol self-administration, OEA treatment induced region-specific gene expression changes in dopamine and cannabinoid receptors in the striatum and hippocampus. researchgate.net Additionally, OEA modulated the long-term immune response and increased the expression of brain-derived neurotrophic factor (BDNF). researchgate.net
This compound-estrone (OE) has been observed to have different effects on gene expression compared to β3-adrenergic agonists in white adipose tissue. nih.gov OE tended to decrease the expression of most studied genes, including those involved in lipogenesis. nih.gov In retroperitoneal white adipose tissue, OE significantly decreased the gene expression of PPAR-α, GLUT4, and several lipid-metabolism related genes. nih.gov
This compound-CoA, a derivative of oleic acid, has been shown to regulate the interaction of the transcriptional regulator RaaS (Rv1219c) with DNA in mycobacteria. nih.govresearchgate.net this compound-CoA can abolish the binding of RaaS to its DNA recognition sequence, thereby regulating the expression of the RaaS regulon, which includes genes encoding efflux pumps. nih.govresearchgate.net This mechanism is important for mycobacterial survival under stressful conditions. nih.gov
In plants, changing this compound-CoA levels can induce the expression of low-oxygen responsive genes, highlighting its role as a signaling molecule in gene regulation. researchgate.net The enzyme fatty acyl-ACP thioesterase (FAT), which has the highest activity towards this compound-ACP, plays a role in determining the type and chain length of synthesized fatty acids, indirectly influencing the availability of this compound-CoA precursors that can impact gene expression. mdpi.com Transcriptomic analysis in peanuts has indicated that high oleic acid content can feedback regulate the expression of genes like stearoyl-ACP desaturase 2 (SAD2), which is involved in oleic acid synthesis. mdpi.com
Data Tables
| Compound Name | Effect on MAPK/ERK Signaling | Effect on cAMP/PKA Signaling | Effect on PLC/PKC Signaling | Effect on Calcium Signaling | Effect on Gene Expression/Transcription |
| Oleoylethanolamide (OEA) | Increased p-ERK1/2 in B16 melanoma cells; Inhibited insulin-receptor-dependent MAPK; Failed to induce ERK1/2 with GLP-1. nih.govresearchgate.netnih.govnih.govphysiology.org | Enhanced GLP-1-mediated cAMP production; Signals via GPR119/cAMP/PKA for GLP-1 secretion. nih.govnih.govresearchgate.net | Modulates pathways downstream of GPR119 that can contribute to ERK phosphorylation. nih.gov | Indirectly linked via pathways that can influence calcium. | Increases PPAR-α and CD36 expression; Inhibits fibrosis markers; Modulates inflammatory mediators; Alters dopamine/cannabinoid receptor expression; Increases BDNF. oncotarget.comuniroma1.itnih.govresearchgate.net |
| This compound Serotonin | Not directly addressed in searches. | Not directly addressed in searches. | Not directly addressed in searches. | Not directly addressed in searches. | Not directly addressed in searches. |
| N-oleoyl-L-serine (OS) | Activates Erk1/2 in osteoblasts; Inhibits Erk1/2 in osteoclasts. pnas.org | May be linked to CREB phosphorylation via prolonged Gi-protein activation of Erk1/2. pnas.org | Not directly addressed in searches. | Not directly addressed in searches. | Influences expression of genes like RANKL in bone cells. pnas.org |
| 1-oleoyl-2-acetyl-sn-glycerol (OAG) | Not directly addressed in searches as a primary effect of OAG itself. | Not directly addressed in searches. | Activates PKC; Produced by PLC-mediated PIP₂ hydrolysis. nih.govnih.govbiologists.com | Elicits Ca²⁺ transients; Activates TRPC channels; Augments ionomycin-induced degranulation. plos.orgnih.gov | Not directly addressed in searches as a primary effect of OAG on gene expression. |
| This compound-methoxy glycerophosphothionate (OMPT) | Activates ERK 1/2 in LPA₃-transfected cells. mdpi.com | Not directly addressed in searches. | Linked to phospholipase C activation via LPA₃ receptors. mdpi.com | Increases intracellular calcium via LPA₃ receptors. mdpi.com | Not directly addressed in searches as a primary effect of OMPT on gene expression. |
| This compound-estrone (OE) | Not directly addressed in searches. | Decreased cAMP in white adipose tissue. nih.gov | Not directly addressed in searches. | Not directly addressed in searches. | Decreased expression of various genes in white adipose tissue, including lipogenic genes, PPAR-α, GLUT4. nih.gov |
| This compound-CoA | Not directly addressed in searches. | Not directly addressed in searches. | Not directly addressed in searches. | Not directly addressed in searches. | Regulates RaaS binding to DNA, affecting expression of RaaS regulon in mycobacteria; Induces low-oxygen responsive genes in plants. nih.govresearchgate.netresearchgate.net |
Physiological and Pathophysiological Roles of Oleoyl Compounds: Mechanistic Insights
Regulation of Energy Homeostasis and Metabolism
Oleoyl (B10858665) compounds, particularly this compound-ethanolamide (OEA), are recognized for their involvement in the complex regulation of energy homeostasis, influencing food intake, lipid metabolism, and glucose utilization.
Control of Food Intake and Satiety via this compound-Ethanolamide
This compound-ethanolamide (OEA) is an endogenous lipid mediator primarily produced in the small intestine in response to feeding, particularly dietary fat intake. physiology.orgpnas.org It plays a crucial role in signaling satiety and suppressing food intake. physiology.orgcaldic.com The satiating effects of OEA are primarily mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α). caldic.comlipidmaps.org PPAR-α is a ligand-activated transcription factor highly expressed in the liver and intestine, known for its pivotal role in regulating lipid homeostasis. physiology.org
Upon feeding, OEA levels in the small intestine rise, suggesting a rapid feedback signal from the gut that promotes the inhibition of further feeding. physiology.org OEA has been shown to induce satiety and reduce body weight gain in rodent models through this PPAR-α activation. physiology.orgcaldic.com This activation leads to downstream effects that contribute to reduced food consumption and prolonged inter-meal intervals. mdpi.com
Beyond PPAR-α, other receptors such as fatty acid translocase/cluster of differentiation 36 (FAT/CD36), G protein-coupled receptor 119 (GPR119), and transient receptor potential vanilloid 1 (TRPV1) have also been implicated in the satiating properties of OEA. caldic.com OEA's interaction with these receptors can stimulate the vagal nerve, indirectly signaling satiety to hypothalamic nuclei. mdpi.com Furthermore, OEA has been shown to influence hedonic feeding pathways by activating dopamine (B1211576) pathways and increasing the release of homeostatic signals like oxytocin (B344502) and brain histamine (B1213489). pnas.orgcaldic.com Studies in mice have demonstrated that OEA administration increases histamine release in the prefrontal cortex, and depletion of brain histamine can attenuate OEA-induced hypophagia. pnas.org
Influence on Lipid Catabolism and Adipose Tissue Dynamics
This compound compounds, particularly OEA, influence lipid catabolism and adipose tissue dynamics. OEA stimulates fatty acid uptake, lipolysis (the breakdown of triglycerides into fatty acids), and beta-oxidation (the metabolic process that breaks down fatty acids) caldic.com. These actions contribute to enhanced peripheral fatty acid catabolism and can lead to reduced blood lipid levels. physiology.orgmdpi.com
OEA has been shown to increase the expression of FAT/CD36 mRNA and protein in both adipocytes and enterocytes. physiology.org This suggests that OEA may enhance fatty acid uptake in enterocytes, potentially increasing energy utilization in the small intestine. physiology.org In adipocytes, increased fatty acid uptake mediated by OEA may contribute to increased lipid oxidation, which could be a mechanism for reduced body weight. physiology.org FAT/CD36 appears to be involved in OEA-mediated regulation of lipid metabolism in both intestinal and adipose cells. physiology.org
Adipose tissue dynamics involve continuous synthesis and breakdown of triglycerides. wikipedia.org While insulin (B600854) negatively regulates adipocyte lipolysis, intracellular lipid metabolites also play a role in its control. nih.gov this compound-CoA and oleic acid have been shown to inhibit the activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis, in in vitro studies. nih.gov This suggests a complex interplay where this compound species can both promote fatty acid utilization (via OEA) and potentially modulate lipolysis directly (via this compound-CoA and oleic acid).
Glucose Metabolism and Insulin Sensitivity Modulation
This compound compounds, particularly the this compound group present in various lipids, can influence glucose metabolism and insulin sensitivity. Oleic acid, the fatty acid component of this compound compounds, is a monounsaturated fatty acid that has been shown to enhance insulin sensitivity. news-medical.net
Studies indicate that diets high in monounsaturated fatty acids (MUFAs), such as oleic acid, can improve glycemic control by modulating insulin receptor signaling and glucose uptake in skeletal muscle. news-medical.net Oleic acid activates PPAR-α, which is involved in regulating lipid metabolism and reducing lipotoxicity, a significant contributor to insulin resistance. news-medical.net Additionally, oleic acid can enhance the translocation of GLUT4, a glucose transporter, to the cell membrane, thereby improving glucose uptake efficiency. news-medical.net It may also reduce oxidative stress, which can protect pancreatic beta cells. news-medical.net
Insulin resistance is characterized by impaired insulin action, affecting glucose uptake by insulin-sensitive tissues like skeletal muscle. mdpi.com Lipotoxicity, caused by the accumulation of lipids in non-adipose tissues, can lead to endoplasmic reticulum stress and mitochondrial dysfunction, reducing insulin sensitivity. mdpi.com While the direct role of all this compound compounds in these processes is still being elucidated, the influence of oleic acid, a fundamental component, highlights the potential for this compound lipids to modulate insulin sensitivity and glucose homeostasis.
Incretin (B1656795) Hormone Secretion (e.g., GLP-1) via GPR119 Activation
Certain this compound compounds have been identified as agonists for G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in the gastrointestinal tract and pancreas. caldic.comnih.gov Activation of GPR119 stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal L-cells. nih.govd-nb.info
GLP-1 is a key incretin hormone that potentiates glucose-induced insulin secretion and plays a physiological role in meal-induced insulin secretion. oup.com It also enhances satiety and reduces food intake, likely through effects on the central nervous system and gastrointestinal tract. oup.com GPR119 agonists increase intracellular cAMP levels, which is a mechanism for stimulating GLP-1 secretion. nih.gov
While OEA has been shown to bind to GPR119 and was suggested as an endogenous ligand, its role in mediating the anorectic effects primarily involves PPAR-α. caldic.comwikipedia.org However, other lipid derivatives containing this compound groups, such as 2-oleoyl glycerol (B35011) (2OG), formed during fat digestion, have been shown to activate GPR119 and stimulate GLP-1 release in humans. oup.comnih.gov This suggests that 2OG and other 2-monoacylglycerols contribute to the known effect of dietary fat on incretin secretion, indicating GPR119 acts as a fat sensor. oup.comnih.gov
Table 1: this compound Compounds and their Role in Incretin Secretion via GPR119
| Compound | GPR119 Agonist Activity | Effect on GLP-1 Secretion | Primary Role in Satiety |
| This compound-Ethanolamide (OEA) | Yes wikipedia.org | Stimulates (indirectly/partially via GPR119) caldic.com | Primarily via PPAR-α caldic.com |
| 2-Oleoyl Glycerol (2OG) | Yes oup.comnih.gov | Stimulates oup.comnih.gov | Contributes to fat-induced incretin release oup.comnih.gov |
Data Table: EC50 Values for GPR119 Activation by 2-Oleoyl Glycerol
| Compound | Cell Line | EC50 (μM) | Reference |
| 2-Oleoyl Glycerol | COS-7 (expressing human GPR119) | 2.5 | oup.comnih.gov |
Note: EC50 values represent the half maximal effective concentration, indicating the potency of the compound in activating the receptor.
Skeletal System Biology and Bone Remodeling
This compound compounds also play a role in skeletal system biology, particularly in the process of bone remodeling, which involves the continuous removal of old bone by osteoclasts and the formation of new bone by osteoblasts. nih.govresearchgate.net
This compound-Serine Effects on Osteoblast Proliferation and Osteoclast Apoptosis
N-oleoyl-L-serine (OS) is an endogenous N-acyl amide found naturally in bone. nih.govresearchgate.net It has been identified as a lipid modulator of bone remodeling with significant activity in promoting osteoblast proliferation and mitigating osteoclast number by promoting osteoclast apoptosis. nih.govinvivochem.com
In osteoblastic cell lines, OS has been shown to stimulate DNA synthesis and proliferation in a dose-dependent manner. nih.gov This mitogenic signaling in osteoblasts involves a Gi-protein-coupled receptor and the activation of Erk1/2 pathways. nih.gov
OS also influences osteoclasts, the cells responsible for bone resorption. It promotes osteoclast apoptosis, thereby reducing their number. nih.govinvivochem.com This effect is mediated through the inhibition of Erk1/2 phosphorylation and the suppression of receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts, both of which are crucial for osteoclast survival and differentiation. nih.gov
In intact mice, OS has been observed to moderately increase bone volume density, primarily by inhibiting bone resorption. nih.govnih.gov Furthermore, in a mouse model of osteoporosis induced by ovariectomy, OS effectively rescued bone loss by both increasing bone formation and markedly restraining bone resorption. nih.govnih.gov This differential effect in osteoporotic conditions compared to intact animals may be related to a decrease in skeletal OS levels observed after ovariectomy. nih.govnih.gov These findings highlight OS as a previously unexplored lipid regulator of bone remodeling with potential therapeutic implications for osteoporosis. nih.govnih.gov
Table 2: Effects of N-Oleoyl-L-Serine (OS) on Bone Cells (In Vitro)
| Cell Type | Effect | Mechanism Involved | Reference |
| Osteoblasts | Stimulates proliferation | Gi-protein-coupled receptor, Erk1/2 activation | nih.gov |
| Osteoclasts | Promotes apoptosis | Inhibition of Erk1/2 phosphorylation, reduced RANKL expression | nih.gov |
Data Table: Effect of OS Concentration on Osteoblast Proliferation
| OS Concentration (M) | Osteoblast Proliferation (% of Control) | Reference |
| 10⁻¹¹ | Peak effect (dose-dependent increase) | nih.gov |
| Control | 100 | nih.gov |
Note: Data is based on observations in MC3T3 E1 osteoblastic cells.
Compound Information
Attenuation of Bone Loss in Experimental Models
Research indicates that certain this compound compounds may play a role in bone health. For instance, lysophosphatidic acid (LPA) species, including 1-oleoyl lysophosphatidic acid, are bioactive lipids that signal through G protein-coupled receptors. Studies have investigated the expression, signaling, and function of LPA receptors in osteoclasts, the cells responsible for bone resorption. Focal application of LPA has been shown to elicit transient increases in cytosolic calcium concentration ([Ca2+]i) in rabbit osteoclasts. invivochem.com Sodium 1-oleoyl lysophosphatidic acid at concentrations of 0.1-10 μM can induce and increase the [Ca2+]i potential in rabbit osteoclasts. invivochem.com Furthermore, sodium 1-oleoyl lysophosphatidic acid (5 μM) induces the contraction of cytoclastic lamellipodia. invivochem.com This suggests a potential mechanism by which this compound-containing LPA could influence osteoclast activity and, consequently, bone resorption.
Neurobiological and Neuronal Functions
This compound compounds are increasingly recognized for their significant roles in the nervous system, influencing neuronal morphology, differentiation, and protection.
Stimulation of Neurite Outgrowth and Neuroprotection by this compound-Lysophosphatidylethanolamine
This compound-lysophosphatidylethanolamine (this compound-LPE), a species of lysophosphatidylethanolamine (LPE), has demonstrated notable effects on neuronal structure and survival. Abundant this compound-lysophosphatidylethanolamine in the brain stimulates neurite outgrowth and provides neuroprotective effects against glutamate-induced excitotoxicity in cultured cortical neurons. nii.ac.jp, frontiersin.org This suggests a beneficial role for this compound-LPE in promoting neuronal connectivity and shielding neurons from damage. Studies using inhibitors of G-proteins and enzymes indicate that the effect of 18:1 LPE (which has oleic acid as its acyl chain) on neurite outgrowth is mediated by GPCR-activated Gq/11 protein and its downstream PLC/PKC/MAPK pathway. nii.ac.jp Structurally different LPE species, such as palmitoyl-LPE (16:0 LPE) and stearoyl-LPE (18:0 LPE), also stimulate neurite growth in cultured cortical neurons, but through potentially distinct membrane receptors and signaling cascades, as suggested by the differential effects of G protein inhibitors. nii.ac.jp
Modulation of Neural Progenitor Cell Differentiation by this compound Lysophosphatidic Acid
This compound lysophosphatidic acid (this compound-LPA) is known to influence the differentiation of neural progenitor cells. 1-Oleoyl Lysophosphatidic Acid stimulates neuronal differentiation in cultured mouse or rat neural progenitor cells. stemcell.com, stemcell.com Conversely, 1-Oleoyl lysophosphatidic acid sodium salt inhibits the differentiation of neural stem cells (NSCs) into neurons in vitro. stemcell.com, tocris.com LPA receptors, such as LPA1 and LPA2, are present in the developing brain, particularly in the proliferative cortical ventricular zone, where LPA acts as a signal for progenitor cell differentiation, survival, and migration. nih.gov This highlights the complex and context-dependent role of this compound-LPA in regulating neural development.
Central Nervous System Activity of this compound-Dopamine and this compound-Amino Acid Conjugates
This compound-dopamine (OLDA) and certain this compound-amino acid conjugates exhibit activity within the central nervous system. OLDA, a condensation product of oleic acid and dopamine, is a bioactive lipid synthesized in catecholaminergic neurons that can cross the blood-brain barrier. ebi.ac.uk It is considered a potential carrier of dopamine into the brain. ebi.ac.uk OLDA is an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor. ebi.ac.uk N-oleoyldopamine modulates the activity of midbrain dopaminergic neurons through multiple mechanisms. ebi.ac.uk Studies have shown that N-oleoyl-dopamine increases locomotor activity in rats. ebi.ac.uk
N-acyl amino acids, including N-oleoylglycine, are less characterized but evidence suggests their actions may be mediated by receptors such as GPR18, GPR55, GPR92, and PPARα. frontiersin.org
Attenuation of Opiate Withdrawal Behaviors in Preclinical Models
Research suggests that certain this compound compounds may help mitigate opiate withdrawal symptoms. N-oleoyl glycine (B1666218) has been shown to counteract several effects related to nicotine (B1678760) reward and dependence, including the withdrawal syndrome, via a PPARα-dependent mechanism in preclinical models. frontiersin.org While the direct role of N-oleoyl glycine in modulating dopamine-mediated behaviors like substance use disorders is not yet clear, this finding suggests a potential therapeutic avenue for this compound-amino acid conjugates in addiction. frontiersin.org
Immunomodulation and Anti-Inflammatory Mechanisms
This compound compounds, particularly those derived from oleic acid, are known to possess immunomodulatory and anti-inflammatory properties. Oleic acid itself can influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression, potentially regulating the synthesis and activity of antioxidant enzymes. mdpi.com, nih.gov Its anti-inflammatory effects may involve inhibiting proinflammatory cytokines and activating anti-inflammatory ones. mdpi.com, nih.gov Oleoylethanolamide (OEA), derived from oleic acid, is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα) and has demonstrated anti-inflammatory and antioxidant effects. mdpi.com, nih.gov, researchgate.net OEA can modulate the immune response by inducing IκB and enhancing IL-10 expression via PPARα. mdpi.com It can also reduce the expression of TLR4, a Toll-like receptor involved in inflammation. mdpi.com
N-oleoyl dopamine (OLDA) has also shown strong anti-inflammatory actions in experimental models of endotoxemia and sepsis. nih.gov, nih.gov Both OLDA and N-arachidonoyl dopamine (NADA), another vanilloid, upregulate blood levels of the anti-inflammatory cytokine IL-10 while decreasing pro-inflammatory cytokines such as IL-6, CCL2, and IL-1b. ucsf.edu The anti-inflammatory effects of OLDA and NADA are mediated by transient receptor potential vanilloid 1 (TRPV1). ucsf.edu Recent findings indicate that TRPV1 expressed by neurons mediates the anti-inflammatory effects of OLDA, suggesting a neuro-immune network involved in this process. nih.gov, ucsf.edu, nih.gov
Summary of Key Findings
| Compound | Physiological/Pathophysiological Role | Mechanistic Insight |
| 1-Oleoyl Lysophosphatidic Acid | Attenuation of Bone Loss | Induces increased [Ca2+]i and contraction of cytoclastic lamellipodia in osteoclasts. invivochem.com |
| This compound-Lysophosphatidylethanolamine | Stimulation of Neurite Outgrowth, Neuroprotection | Mediated by GPCR-activated Gq/11 protein and downstream PLC/PKC/MAPK pathway in cultured cortical neurons. nii.ac.jp |
| This compound Lysophosphatidic Acid | Modulation of Neural Progenitor Cell Differentiation | Stimulates neuronal differentiation in cultured mouse/rat neural progenitor cells; inhibits differentiation of human NSCs. stemcell.com, stemcell.com, tocris.com Acts via LPA receptors (LPA1, LPA2). nih.gov |
| This compound-Dopamine | Central Nervous System Activity, Anti-inflammatory | Agonist at TRPV1 receptor; modulates midbrain dopaminergic neurons; increases locomotor activity in rats. ebi.ac.uk Induces IL-10 production via neuronal TRPV1. nih.gov, ucsf.edu, nih.gov |
| N-Oleoyl Glycine | Attenuation of Opiate Withdrawal Behaviors | Counteracts nicotine withdrawal via a PPARα-dependent mechanism in preclinical models. frontiersin.org |
| Oleoylethanolamide (OEA) | Immunomodulation, Anti-inflammatory | Ligand for PPARα; induces IκB and IL-10; reduces TLR4 expression. mdpi.com, nih.gov, researchgate.net |
Endogenous Anti-inflammatory Properties of this compound-Ethanolamide
This compound-ethanolamide (OEA) is an endogenous N-acylethanolamine (NAE) that has garnered attention for its anti-inflammatory effects. OEA acts as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor involved in regulating metabolic pathways and inflammatory responses. nih.govwikipedia.orgiiab.meresearchgate.net Activation of PPAR-α by OEA can suppress the expression of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of cyclooxygenase-2 (COX-2). nih.gov OEA's anti-inflammatory actions are mediated through various mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the reduction of reactive oxygen species (ROS) production. nih.govresearchgate.netfrontiersin.org Studies have shown that OEA can decrease inflammatory markers like C-reactive protein (CRP) and TNF-α. frontiersin.org In TNF-α-induced human umbilical vein endothelial cells, OEA suppressed the expression of IL-6, IL-8, VCAM-1, and ICAM-1 in a dose-dependent manner, partly by upregulating CB2 and PPAR-α receptor expression and inhibiting the NF-κB pathway. nih.gov Research in LPS-induced THP-1 cells indicated that OEA exerted a potent anti-inflammatory effect by reducing pro-inflammatory cytokine production and TLR4 expression, while enhancing PPARα expression. researchgate.net The modulatory effects of OEA on LPS-induced inflammation were found to be dependent on PPARα and TLR4. researchgate.net OEA also inhibited LPS-induced NF-κB activation, IκBα degradation, AP-1 expression, and the phosphorylation of ERK1/2 and STAT3. researchgate.net While PPARα activation is a key mechanism, some reports suggest that OEA's effects on neuroinflammation might partially involve brain TRPV1 but not PPAR receptors. frontiersin.org OEA's anti-inflammatory actions have been observed at both central and peripheral levels. frontiersin.org
Investigating Anti-inflammatory Effects of this compound Serotonin (B10506)
This compound serotonin (N-oleoylserotonin) is a conjugate of serotonin and oleic acid. ontosight.ai Research suggests potential biological activities, including anti-inflammatory properties. ontosight.ai this compound serotonin and related compounds have been subjects of research for their potential biological activities, including effects on mood regulation and roles in lipid metabolism. ontosight.ai Given its structural similarity to serotonin, this compound serotonin might interact with serotonin receptors or influence serotonin signaling pathways, although the specific mechanisms are still under investigation. ontosight.ai N-oleoyl dopamine (OLDA), an endovanilloid and endocannabinoid, has shown anti-inflammatory and immunomodulatory activities. pa2online.org Studies investigating the immunosuppressive activity of NADA and OLDA in mice splenocytes stimulated by concanavalin (B7782731) A (Con A) found that both compounds inhibited splenocyte proliferation and specifically inhibited the release of interferon-gamma, IL-2, and TNF-α in a concentration-dependent manner. pa2online.org The suppressive effect of OLDA was mainly counteracted by the TRPV1 antagonist 5'-Iodoresiniferatoxin, suggesting a role for TRPV1 receptors. pa2online.org OLDA administration in mice with endotoxemia or S. aureus pneumonia led to strong and sustained anti-inflammatory effects, improving functional outcomes like lung injury and sepsis scores. nih.govnih.govresearchgate.net In endotoxemic mice, OLDA significantly upregulated IL-10 production by peripheral monocytes/macrophages, indirectly via its activity at TRPV1 expressed by neurons. nih.govnih.gov This suggests a neuro-immune network engaged by OLDA activity at neuronal TRPV1, leading to upregulated systemic IL-10 production mediated by peripheral monocytes/macrophages. nih.govnih.gov
Plant Stress Responses: this compound-CoA in Hypoxia Signaling
This compound-CoA plays a relevant role in the dynamics of ethylene (B1197577) response factor (ERF) VII-mediated hypoxia-triggered responses in Arabidopsis. oup.comsssup.it Plant response to low-oxygen stress involves adaptive responses to circumvent an energy crisis. researchgate.netnih.govpnas.org This is induced by combining energy-dependent changes in the composition of the acyl-CoA pool and the cellular oxygen concentration. researchgate.netnih.gov A hypoxia-induced decline in cellular ATP levels reduces the activity of LONG-CHAIN ACYL-COA SYNTHETASE (LACS), leading to a shift in the composition of the acyl-CoA pool. sssup.itresearchgate.netnih.gov The increased hypoxia-dependent level of this compound-CoA triggers the release of the transcription factor RAP2.12 from its interaction partner ACYL-COA BINDING PROTEIN (ACBP) at the plasma membrane. sssup.itresearchgate.netnih.govpnas.org This release provides the initial trigger for activating low-oxygen stress responses. researchgate.netnih.gov Subsequently, oxygen concentration-dependent stabilization of ERFVII transcription factors, such as RAP2.12, determines the level of hypoxia-specific gene expression according to the N-end rule for proteasomal degradation. researchgate.netnih.govpnas.org The ATP dependence of this compound-CoA synthesis by LACS, combined with the impact of this compound-CoA on the interaction between RAP2.12 and ACBP, highlights mitochondrial activity as an early trigger for hypoxia signaling. pnas.org Changing this compound-CoA levels can induce low-oxygen responsive gene expression. researchgate.netpnas.orgresearchgate.net Studies using lacs4 lacs9 double knockout plants, which have elevated this compound-CoA levels under aerobic conditions, showed activation of many RAP2.12-dependent hypoxia-response genes. researchgate.net
Table 1: Effect of Acyl-CoA Treatment on Hypoxia-Responsive Gene Expression in Arabidopsis researchgate.netpnas.org
| Acyl-CoA Treatment (1.5 h in air) | Number of Significantly Differentially Expressed Genes (FDR-adjusted P value < 0.05) |
| This compound-CoA (C18:1-CoA) | Increased expression of hypoxia-responsive genes |
| Palmitoyl-CoA (C16:0-CoA) | Limited effect on hypoxia-responsive gene expression |
Other Emerging Physiological Roles (e.g., Structural Lipids in Human Milk)
This compound groups are significant components of structural lipids in human milk, particularly within triacylglycerols (TAGs) and phospholipids (B1166683). frontiersin.orgnih.govresearchgate.net TAGs constitute the predominant lipid class in human milk, making up approximately 98% of the total lipids. frontiersin.orgresearchgate.net These TAGs contain a diverse range of fatty acids, with oleic acid being one of the primary components. frontiersin.orgresearchgate.net A notable characteristic of human milk TAGs is their specific and conserved structure, often featuring unsaturated fatty acids like oleic acid at the external positions (sn-1 and sn-3) of the glycerol backbone. frontiersin.org For example, 1,3-dithis compound-2-palmitoyl-glycerol (OPO) is a prominent TAG species in human milk. frontiersin.org Phospholipids, although less abundant (0.5-1% of total lipids), are crucial components of the milk fat globule membrane (MFGM) and contain this compound groups. nih.govresearchgate.net These lipids are associated with neurological and cognitive development, immune system modulation, and antimicrobial properties. nih.gov Beyond their structural roles, certain human milk-derived this compound-containing lipids may have specific bioactivities. For instance, 1-oleoyl-2-palmitoylglycerol (B1140357) (OP), a diacylglycerol produced from the gastric lipase digestion of human milk TAGs like OPO, has been shown to stimulate ghrelin secretion in vitro using a ghrelin-secreting cell line. oup.com This suggests a potential link between human milk fat components and the regulation of ghrelin systems in infants. oup.com The presence and specific structure of this compound-containing lipids in human milk underscore their importance beyond simply providing energy, contributing to both structural integrity and potential signaling functions. frontiersin.orgnih.govresearchgate.net
Advanced Methodologies for the Analysis of Oleoyl Containing Lipids
Comprehensive Lipidomics Approaches
Comprehensive lipidomics aims to identify and quantify the complete set of lipid molecular species within a biological system. This can be achieved through both targeted and non-targeted approaches, enabling detailed profiling of oleoyl (B10858665) metabolites and quantitative analysis of various this compound lipid species.
Targeted and Non-Targeted Lipidomics for this compound Metabolite Profiling
Lipidomics workflows can be broadly categorized into targeted and non-targeted approaches. Non-targeted lipidomics allows for the comprehensive profiling of a wide range of lipid species in a sample without prior knowledge of specific targets, which is ideal for discovering new this compound-containing lipids and generating hypotheses about metabolic pathways. mdpi.comresearchgate.netmasseycancercenter.org This approach can utilize techniques like untargeted full-scan profiling with quadrupole time-of-flight (Q-TOF) MS coupled to a UPLC system to obtain as many lipid species as possible. acs.org
In contrast, targeted lipidomics focuses on the absolute quantification of predefined lipid species. mdpi.com This approach is particularly useful for validating biomarkers identified in untargeted studies or for measuring specific this compound lipids known to be biologically important, even if they are present at low abundance. mdpi.commdpi.com Targeted methods often employ techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers for high sensitivity and selectivity. researchgate.netnih.gov While targeted approaches are high-throughput and provide straightforward quantitative data, the number of targets can be limited by the availability of commercial standards. mdpi.com
Both approaches are crucial for a comprehensive understanding of this compound metabolism. Non-targeted methods can reveal the presence of novel this compound metabolites, such as N-oleoyl ethanolamide (OEA) and N-oleoyl glycine (B1666218) (OlGly), while targeted methods can precisely quantify known this compound lipids in various biological matrices, including tissues, plasma, and cells. nih.govplos.orgnih.govnih.govfrontiersin.org
Quantitative Analysis of Diverse this compound Lipid Species
Quantitative analysis of diverse this compound lipid species requires robust methods that can accurately measure the abundance of individual molecular species within complex mixtures. Mass spectrometry-based techniques are central to this effort. For example, ultrahigh-performance liquid chromatography coupled to a triple-quadrupole mass spectrometer (UHPLC-MS/MS) can quantitatively analyze various phospholipid classes, including those containing this compound chains, in biological samples with high sensitivity. researchgate.netmdpi.com
Quantitative analysis can be challenged by the presence of isobaric and isomeric lipid species. chromatographyonline.comlipidmaps.orgmdpi.comresearchgate.net Strategies to overcome this include using deuterium-labeled internal standards to normalize ion signals and employing tandem MS techniques that provide structural information for unique identification and quantification. acs.orgresearchgate.netlipidmaps.org
Specific examples of quantitative analysis include the determination of this compound-LPE (18:1 LPE), an abundant lysophosphatidylethanolamine species in the brain, and the quantification of triacylglycerols (TAGs) containing this compound residues, such as 1,3-dipalmitoyl-2-oleoyl glycerol (B35011) (POP), in food lipids. researchgate.netmdpi.com Studies have shown that the hydrolysis rate of oleic acid from TAG by lipase (B570770) can be higher than that of other fatty acids like palmitic acid. mdpi.com
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry is the cornerstone of modern lipidomics, offering unparalleled sensitivity and specificity for the analysis of this compound-containing lipids. Various MS-based techniques, often coupled with chromatographic separation, are employed depending on the specific class of lipids being analyzed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Amides and Conjugates
HPLC-MS/MS is a powerful tool for the analysis of this compound amides and conjugates, which are often present at low concentrations in biological samples. This technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. For instance, HPLC-MS/MS methods have been developed for the extraction and quantitation of N-oleoyl glycine (OlGly) and N-oleoyl alanine (B10760859) (OlAla) in brain and plasma, demonstrating high recovery and limiting ion suppression. nih.gov
LC-MS/MS in multiple reaction monitoring (MRM) mode is frequently used for the quantitative determination of N-acyl ethanolamides, including this compound ethanolamide (OEA). nih.govresearchgate.netrsc.org These methods can involve sample preparation steps like solid-phase extraction (SPE) or protein precipitation depending on the biological matrix. nih.govresearchgate.net Tandem mass spectral analysis of N-acyl ethanolamides typically reveals characteristic product ions, such as an abundant ion at m/z 62 corresponding to the protonated ethanolamine (B43304) moiety and ions representing the fatty acyl acylium cation (e.g., m/z 265 for oleoethanolamide). rsc.org
Quantitative analysis of fatty acid amides (FAAs), including this compound ethanolamide and oleamide (B13806), in edible vegetable oils has also been successfully achieved using LC-MS. frontiersin.org
Application of Non-Aqueous Reversed Phase HPLC Coupled to Atmospheric Pressure Photoionization MS for Glycerides
Non-aqueous reversed phase high-performance liquid chromatography (NARP-HPLC) coupled to atmospheric pressure photoionization (APPI) MS is particularly useful for the analysis of non-polar lipids like glycerides, including mono-, di-, and triglycerides containing this compound residues. ocl-journal.orgresearchgate.netdntb.gov.uanih.gov This method allows for the separation and identification of different glyceride classes and their molecular species in complex mixtures. ocl-journal.orgresearchgate.netdntb.gov.ua
APPI is an effective ionization technique for non-polar molecules and can be easily coupled to NARP-HPLC. ocl-journal.orgresearchgate.netnih.gov The mass spectra typically exhibit protonated molecular ions, facilitating the determination of molecular masses. ocl-journal.orgocl-journal.org NARP-HPLC separates glycerides primarily based on their equivalent carbon number, which considers both the carbon chain length and the degree of unsaturation. ocl-journal.org
This approach has been applied to characterize the detailed chemical composition of pharmaceutical ingredients like this compound macrogolglyceride (OM), which consists of mono-, di-, and triglycerides and PEG-6 esters of oleic acid. ocl-journal.orgresearchgate.netdntb.gov.uaocl-journal.org
Direct Infusion Electrospray Ionization (ESI) in Shotgun Lipidomics
Direct infusion mass spectrometry, often employing electrospray ionization (ESI), is a high-throughput approach known as "shotgun lipidomics." chromatographyonline.comnih.govaocs.org In this technique, lipid extracts are directly infused into the ionization source of the mass spectrometer without prior chromatographic separation. chromatographyonline.comnih.gov This allows for rapid analysis of lipid species in biological samples. chromatographyonline.com
Shotgun lipidomics with ESI has been used for the analysis of complex lipid mixtures, including those containing this compound lipids, in various biological matrices such as human meibomian gland secretions and cellular extracts. nih.govaocs.org It can provide molecular composition and subclass information based on fragmentation patterns and high-resolution mass spectra. nih.gov
However, direct infusion can face challenges such as the inability to distinguish isobaric and isomeric species and potential ion suppression due to the complexity of the sample matrix. chromatographyonline.com Despite these limitations, shotgun lipidomics remains a valuable tool for rapid profiling and can be coupled with tandem MS for identification and quantification of individual molecular species. aocs.org
Chromatographic Separation Techniques (e.g., HILIC, Reverse Phase)
Chromatographic techniques are fundamental for separating complex lipid mixtures based on their distinct properties, such as polarity and hydrophobicity. For this compound-containing lipids, both Hydrophilic Interaction Chromatography (HILIC) and Reversed-Phase (RP) chromatography are widely employed, often in conjunction with mass spectrometry (MS) for detection and identification.
Reversed-Phase Liquid Chromatography (RP-LC) is a widely used technique for separating individual lipid molecular species based on their lipophilicity, which is influenced by the carbon chain length and the number of double bonds. lcms.cznih.gov This method effectively separates lipids within the same class based on their acyl chain composition, including those with this compound moieties. chromatographyonline.com Gradient elution using mobile phases like water-acetonitrile-isopropanol mixtures is common in RP-LC for lipidomics. chromatographyonline.com However, a limitation of RP-LC is the potential co-elution of lipid species from different classes, which can complicate analysis. lcms.czlcms.cz
Hydrophilic Interaction Chromatography (HILIC), a type of normal-phase chromatography utilizing a reversed-phase solvent system, is particularly effective for separating lipids based on the polarity of their head groups. lcms.cznih.govlcms.cz This makes HILIC well-suited for separating different lipid classes, including phospholipids (B1166683) and glycolipids, which may contain this compound chains. nih.gov While HILIC provides excellent class separation, it may offer less separation within a given lipid class compared to RP-LC. lcms.cz HILIC separation is primarily dependent on the polarity of lipid head groups, with further separation within subclasses occurring to a lesser extent based on chain length and unsaturation. nih.gov Unbound silica-based columns and polar-bonded phases like polyvinylalcohol- and dihydroxypropyl-modified silica (B1680970) are popular stationary phases for HILIC lipid separation. chromatographyonline.com
The complementary nature of RP-LC and HILIC separation mechanisms makes their combination a valuable approach for comprehensive lipidomics profiling, particularly for samples with a wide range of lipid polarities and concentrations. chromatographyonline.com Two-dimensional (2D) LC systems coupling HILIC and RP-LC in tandem can leverage the advantages of both techniques, providing improved chromatographic resolution and peak capacity for complex lipid mixtures like those found in plasma. lcms.cz
For specific this compound-containing compounds like N-oleoyl glycine and N-oleoyl alanine, HPLC-MS/MS methods have been developed for their analysis in biological matrices such as brain and plasma. nih.govresearchgate.net Chromatographic separation is crucial in these methods to resolve the target analytes from isobaric interferences that may be present in complex samples. nih.govresearchgate.net
Sample Preparation and Extraction Strategies for this compound Lipids
Effective sample preparation and extraction are critical initial steps for the accurate analysis of this compound-containing lipids from biological matrices. The goal is to efficiently extract lipids while minimizing degradation and removing non-lipid contaminants.
Common extraction methods for lipids from biological samples, including those containing this compound lipids, often involve the use of organic solvents. researchgate.net Traditional biphasic chloroform-based extraction techniques, such as the Folch and Bligh and Dyer methods, are widely used. nih.govnih.govmdpi.comnih.gov These methods rely on the partitioning of lipids into an organic layer when using defined proportions of chloroform, methanol, and water. nih.govnih.gov The Folch method is often applied to solid tissues, while the Bligh and Dyer method is advantageous for biological fluids. nih.gov Acidification of the aqueous medium prior to extraction can be beneficial for improving the extraction efficiency of charged, polar lipids that might otherwise bind to biopolymers. nih.gov Maintaining the correct ratio of solvents is critical in these methods to prevent the loss of polar lipids. nih.gov
Another strategy for lipid sample preparation is monophasic organic solvent-based protein precipitation. nih.gov For instance, precipitation with isopropanol (B130326) (IPA) has been found suitable for lipid analysis in plasma due to its effectiveness in lipid extractability and protein removal. nih.gov
For tissues, proper handling is essential to prevent lipid hydrolysis or oxidation before extraction. ugent.be Tissues should be sampled freshly or rapidly frozen in liquid nitrogen and stored at -70°C. ugent.be Homogenization of tissues in the chosen solvent mixture is typically performed to facilitate lipid extraction. ugent.be Adding antioxidants like butylated hydroxytoluene (BHT) to the solvent can help prevent fatty acid oxidation during storage of lipid extracts. ugent.be
Modified Folch and Bligh and Dyer methods, as well as other techniques like Soxhlet extraction and supercritical CO2 extraction, are also employed for lipid extraction. nih.gov The choice of solvent or solvent mixture is crucial for optimizing lipid extraction yield and can influence the composition of extracted fatty acids. mdpi.com For example, a mixture of methanol/hexane has shown high extraction yields for lipids from Yarrowia lipolytica. mdpi.com
Ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) represent advanced extraction techniques that can be used for lipid recovery, sometimes combined with enzymatic pre-treatment. mdpi.comscilit.com These methods can offer greener and faster alternatives to traditional techniques. mdpi.com
Regardless of the specific method used, efficient cell disruption is often necessary for effective extraction of intracellular lipids from sources like microbes. nih.govmdpi.comspringernature.com
Preclinical Research Models and Systems in Oleoyl Studies
In Vitro Cellular Assays for Receptor Activation and Signaling Pathway Elucidation
In vitro cellular assays are fundamental tools for investigating the direct effects of oleoyl-containing compounds at the cellular level. These assays are crucial for identifying target receptors, characterizing ligand-receptor interactions, and dissecting the downstream signaling pathways activated or modulated by these compounds.
For instance, studies on this compound-lysophosphatidylinositol (O-LPI) mimetics have utilized in vitro assays with human and murine enteroendocrine cells to demonstrate their potency and efficiency in stimulating the release of glucagon-like peptide-1 (GLP-1). This release is mediated through the activation of GPR119 receptors. Research has shown that O-LPI activates the ERK1/2 pathway and the cAMP/PKA/CREB signaling cascade in L-cells and pancreatic β-cells, leading to GLP-1 and insulin (B600854) release, respectively. researchgate.net Luciferase reporter assays are a common method to decipher GPCR signaling pathways, allowing for the measurement of Gs, Gi, Gq, and G12 pathways in a single assay format. promega.com.au This is particularly useful for studying GPCRs that couple to multiple G proteins or activate different pathways depending on the ligand. promega.com.au
Other in vitro studies have explored the effects of this compound-containing lipids on specific proteins and enzymes. For example, research using fluorescence cross-correlation spectroscopy (FCCS) has shown that This compound (B10858665) coenzyme A (this compound-CoA) can stabilize the complex between ABHD5 and PLIN5, thereby inhibiting lipolytic activity. wayne.edu
Cell-based transactivation assays are also employed to study the modulation of nuclear receptors and the aryl hydrocarbon receptor (AhR) by various compounds. researchgate.net While not exclusively focused on this compound, these assays represent a broader category of in vitro methods used to understand how lipid-like molecules can influence gene expression through nuclear receptor activation.
Ex Vivo Tissue and Organoid Models
Ex vivo models, which involve using tissues or organs removed from an organism and studied in a controlled environment, offer a bridge between in vitro cellular assays and in vivo studies. These models retain some of the complex cellular interactions and tissue architecture present in a living organism, providing a more physiologically relevant context for research.
Organoid models, which are three-dimensional (3D) cultures derived from stem cells or tissue-resident progenitor cells, are increasingly used in preclinical research. mdpi.comols-bio.com These models can replicate morphological and functional characteristics of the original tissue, including the intestine, liver, kidney, and brain. ols-bio.comnih.gov Ex vivo intestinal organoids, for example, are recognized as valuable models for studying colorectal carcinogenesis and testing the sensitivity and efficacy of chemotherapeutic drugs. mdpi.com They retain the genetic characteristics of the original tissue and can be maintained for long-term culture. mdpi.com
Precision-cut liver slices (PCLS) are another type of ex vivo model used in metabolic dysfunction-associated fatty liver disease (MASLD) research. mdpi.com These slices preserve tissue architecture and allow for the examination of cellular interactions and metabolic pathways in a system that closely mimics the human liver. mdpi.com
Ex vivo animal models, such as fresh porcine eyes, have been utilized to test the performance of drug delivery systems, providing insights into tissue distribution and retention without the need for live animals. mdpi.com
In Vivo Animal Models
In vivo animal models are essential for studying the systemic effects of this compound compounds, including their pharmacokinetics, efficacy in disease models, and influence on complex physiological processes.
Rodent Models (e.g., Mice, Rats, Genetically Modified Strains) for Metabolic and Neurological Studies
Rodent models, particularly mice and rats, are widely used in preclinical research involving this compound compounds, especially for metabolic and neurological studies. These models allow for the investigation of how this compound derivatives affect complex biological systems and contribute to disease pathogenesis or therapeutic interventions.
For instance, this compound-D-lysine (ODLys), a glycine (B1666218) transporter-2 (GlyT2) inhibitor, has been studied in rodent models of neuropathic pain. Preclinical studies in these models have demonstrated its efficacy in reversing mechanical allodynia. nih.gov The binding site for ODLys on GlyT2 has been suggested to be in a crevice between extracellular loop 4 and trimerization domain 5, based on computational and mutational studies. nih.gov
Mouse models are also used to study the role of this compound-containing lipids in metabolic disorders and neurological conditions. Studies in a mouse model of mild traumatic brain injury (mTBI) have shown that N-oleoylglycine (OlGly) can ameliorate behavioral alterations and modulate endocannabinoid and endocannabinoid-like mediator tone. researchgate.netnih.gov OlGly levels were found to be elevated in the insula of mice with mTBI. researchgate.net
Genetically modified rodent strains are particularly valuable for dissecting the roles of specific genes and pathways influenced by this compound compounds. For example, Magel2 mutant mice, a model for Prader-Willi syndrome, exhibit dysfunctional oleoylethanolamide signaling. nih.gov Administration of oleoylethanolamide significantly reduced food intake in these mice. nih.gov Studies in mouse models of CLN3 disease have also explored the impact of genetic background on phenotype development and the potential of targeting lipid pathways. life-science-alliance.org
The effect of this compound serine (OS) on bone remodeling and mass has been investigated in intact mice and in an ovariectomy (OVX) mouse model for osteoporosis. OS was found to increase trabecular bone mass in intact mice and effectively rescue bone loss in the OVX model by increasing bone formation and restraining bone resorption. pnas.org
In the context of cancer research, mouse models, such as a portal vein infusion liver-metastatic mouse model, have been used to evaluate the antitumor effect of this compound-siRNA conjugates. nih.gov
Plant Systems (e.g., Arabidopsis) for Stress Response Research
Plant systems, notably Arabidopsis thaliana, serve as models for investigating the role of this compound compounds in stress responses. Research in Arabidopsis has revealed that changes in the acyl-CoA pool, specifically high this compound-CoA levels, can trigger low-oxygen stress responses. researchgate.netnih.govresearchgate.net This involves the release of the transcription factor RAP2.12 from its interaction partner ACYL-COA BINDING PROTEIN at the plasma membrane. researchgate.netnih.gov This highlights a cellular signaling pathway in plants where acyl-CoAs act as signaling molecules in response to environmental stimuli. researchgate.netnih.gov Studies have also examined changes in lipid metabolism in Arabidopsis leaves under drought stress, observing decreases in total lipid content but relative stability in lipid class distribution until severe stress. nih.gov
Invertebrate Models (e.g., Drosophila melanogaster) for Lipid Signaling
Invertebrate models, such as Drosophila melanogaster (the fruit fly), are utilized to study lipid signaling pathways, including those involving this compound-containing lipids. Despite differences in lipid metabolism compared to vertebrates, Drosophila offers a valuable system for exploring the biosynthetic, metabolic, and signaling properties of lipids. nih.govplos.orgresearchgate.net Targeted lipidomics approaches in Drosophila larvae have identified 2-oleoyl glycerol (B35011) among other signaling lipids, suggesting that Drosophila can serve as a model system for studying 2-acyl glycerol and N-acyl amide signaling. nih.govplos.orgresearchgate.net N-acyl amides, including those containing this compound, have emerged as important signaling molecules with pleiotropic functions in various species, including invertebrates. wikipedia.org
Genetic and Pharmacological Modulation Techniques
Genetic and pharmacological modulation techniques are integral to studying the functions and pathways involving this compound compounds across various preclinical models.
Pharmacological modulation involves the use of agonists, antagonists, or inhibitors to target specific receptors, enzymes, or transporters related to this compound metabolism or signaling. For example, pharmacological studies have been conducted to investigate the effects of this compound-lysophosphatidylinositol synthetic mimetics as GPR119 agonists. researchgate.net The use of pertussis toxin in cellular assays has helped to determine the G protein coupling specificity of receptors activated by this compound-containing ligands. frontiersin.org
Genetic modulation techniques include approaches like gene knockout, knockdown (e.g., using siRNA), or overexpression to alter the levels or activity of proteins involved in the synthesis, metabolism, or signaling of this compound compounds. The use of this compound-siRNA conjugates in mouse models exemplifies a pharmacological approach combined with genetic modulation to target specific genes. nih.gov Studies in genetically modified mice, such as those with altered expression of proteins involved in lipid metabolism or signaling, provide insights into the physiological roles of this compound derivatives. nih.govlife-science-alliance.org Mutagenesis studies, often used in conjunction with computational modeling, help identify key residues involved in the binding and activation of receptors by this compound ligands, such as in the case of GlyT2 and LPA receptors. nih.govnih.gov
Future Research Trajectories and Unanswered Questions in Oleoyl Biology
Discovery and Characterization of Novel Oleoyl (B10858665) Metabolites and Ligands
The landscape of this compound-containing lipids and their interacting partners is still being fully mapped. Future research will likely focus on identifying and characterizing novel metabolites derived from oleic acid and other this compound lipids. For instance, the precise biosynthetic pathway for primary fatty acid amides like oleamide (B13806), potentially involving intermediates such as this compound-CoA and N-oleoylglycine, remains an unanswered question requiring further investigation nih.govacs.org. While this compound-CoA formation from oleic acid is established, the cleavage of N-oleoylglycine to oleamide has primarily been shown in vitro nih.govacs.org. The role of enzymes like peptidylglycine alpha-amidating monooxygenase (PAM) in this in vivo pathway is still debated nih.govacs.org.
Beyond metabolic intermediates, the discovery of novel endogenous ligands that interact with specific receptors or proteins is a key area. N-oleoyldopamine (OLDA) has been identified as an endogenous capsaicin-like lipid in the mammalian brain, highlighting the potential for novel signaling molecules containing the this compound group researchgate.netnih.gov. Similarly, N-oleoyl-l-serine (OS) has been found in bone and shows potent activity in osteoblast proliferation assays, suggesting the existence of a family of such lipid regulators with functions in peripheral tissues pnas.org. The identification of 1-oleoyl-lysophosphatidylethanolamine (1-oleoyl-LPE) as a lipid modulator of RORγt activity in TH17 cells further underscores the potential for discovering novel this compound-containing signaling lipids researchgate.net. Future studies will need to employ advanced lipidomics and proteomics techniques to identify these novel compounds and their binding partners.
Elucidation of Regulatory Networks Controlling this compound Lipid Metabolism and Signaling
Understanding the intricate regulatory networks that govern the synthesis, degradation, and signaling of this compound lipids is crucial. While some aspects of fatty acid metabolism are understood, the precise localization of enzymes involved in de novo fatty acid biosynthesis within cellular compartments like the stroma and the potential for substrate channeling between enzyme complexes are still open questions bioone.org. The transcriptional, posttranscriptional, and metabolic controls regulating fatty acid biosynthesis and their cross-talk with other regulatory networks require further elucidation bioone.org.
Lipid metabolism involves a complex and fine regulatory network mediated by numerous proteases, receptors, and transcription factors creative-diagnostics.com. Key signaling pathways involved in lipid metabolism include those mediated by peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element binding proteins (SREBPs) creative-diagnostics.com. However, the interactions and regulatory mechanisms within and between these pathways are complex and not fully elucidated creative-diagnostics.com. For example, PPARβ/δ signaling, which can be influenced by this compound-sn-glycerol-3-phosphocholine, shows extensive cross-talk with TGFβ signaling, particularly in regulating genes involved in lipid metabolism, but the detailed mechanisms of this interaction, including the role of corepressors like SMRT, warrant further investigation oup.comoup.com.
Research in diverse organisms, such as the oil palm, is beginning to reveal complex miRNA-mRNA regulatory networks associated with fatty acid metabolism, indicating that small noncoding RNAs play a role in controlling the expression of enzymes involved in fatty acid synthesis and triacylglycerol synthesis researchgate.net. Further studies are needed to fully understand these intricate regulatory layers in various biological systems.
Development of Advanced Bioanalytical Tools for Spatiotemporal this compound Profiling
A major challenge in this compound biology is the ability to accurately profile and quantify this compound-containing lipids with spatiotemporal resolution. Advanced bioanalytical tools are needed to overcome this limitation. Liquid chromatography coupled with mass spectrometry (LC-MS) technologies are crucial for identifying and quantifying lipids, but improving sensitivity, specificity, and throughput remains an active area of research . Sample preparation techniques, including liquid-liquid extraction and solid-phase extraction, are critical for removing interfering substances from biological matrices before LC-MS analysis .
Techniques like MALDI-TOF mass spectrometry are being explored for high-throughput metabolite profiling in cellular assays, which could be applied to profile this compound lipids and identify biomarkers associated with different cellular states nih.gov. Three-dimensional liquid chromatography with parallel second-dimension separation is another advanced technique being developed for profiling complex lipid mixtures dntb.gov.ua. Future research will focus on developing and refining these and other techniques to enable the precise measurement and localization of specific this compound lipid species within cells, tissues, and organisms over time, providing crucial insights into their dynamic roles. The integration of multi-omics data, such as proteomics and metabolomics, is also a promising approach to identify novel protein-metabolite associations involving this compound lipids nih.gov.
Deepening Mechanistic Understanding of this compound-Mediated Physiological Processes
While the involvement of this compound lipids in various physiological processes is recognized, the detailed molecular mechanisms are often not fully understood. For example, while OEA is known to reduce food intake and body weight, the precise mechanisms by which it influences fatty acid uptake and metabolism in different tissues, potentially through the regulation of proteins like FAT/CD36, require further investigation physiology.org.
Molecular dynamics simulations are emerging as valuable tools to gain deeper mechanistic insights into the interactions of lipids, including this compound-containing ones, with biological membranes and proteins beilstein-journals.orgmdpi.com. These simulations can help elucidate how oleic acid or this compound lipids influence membrane fluidity, pore formation, and membrane fusion, processes relevant to drug delivery and cellular function beilstein-journals.org. Understanding the mechanistic basis of how this compound-containing compounds like N-oleoyl-l-serine exert their effects on cellular processes like osteoblast proliferation and osteoclast apoptosis, including the specific receptors and signaling pathways involved (e.g., Gi-protein-coupled receptors and Erk1/2), is another area requiring further research pnas.org. The biphasic effects observed for some this compound-containing compounds at different concentrations also warrant mechanistic explanation pnas.org.
Exploration of Comparative this compound Biochemistry Across Diverse Organisms
Comparative biochemistry, which examines the biochemical similarities and differences across different organisms, provides valuable insights into evolutionary relationships and the conservation or divergence of metabolic pathways and biological functions youtube.comuwyo.eduyoutube.com. Exploring the comparative biochemistry of this compound lipids across diverse organisms can reveal how their metabolism, regulation, and roles have evolved and adapted to different physiological needs and environments.
Studies in organisms like C. elegans have highlighted the role of oleic acid-derived metabolites, such as OEA, in influencing longevity and metabolic processes, suggesting conserved roles for these lipids across species nih.gov. However, unresolved questions remain regarding the interpretation of lipid measurements in C. elegans compared to mammalian systems nih.gov.
Investigating the differences in fatty acid synthesis and lipid metabolism pathways in plants, such as the oil palm, compared to other organisms can provide insights into the mechanisms underlying high oil accumulation and inform metabolic engineering strategies for improved oil production researchgate.nettandfonline.com. Comparing the structure and distribution of fatty acids in triglycerides across different species, such as the abundance of 1-oleoyl-2-palmitoyl-3-oleoylglycerol (OPO) in human milk fat, can reveal adaptations related to nutrient absorption and guide the development of nutritional formulations mdpi.com. Future comparative studies will be essential to understand the full spectrum of this compound lipid functions and their evolutionary history.
Q & A
Q. Basic Research Focus
- Extraction : Folch method (chloroform/methanol 2:1 v/v) for lipid isolation, followed by solid-phase extraction to remove phospholipids .
- Quantification : GC-FID with a DB-23 capillary column and heneicosanoic acid as an internal standard. Derivatize samples to fatty acid methyl esters (FAMEs) via BF-methanol .
- Validation : Cross-validate with LC-MS/MS (MRM mode targeting m/z 281.2 → 281.2 for this compound) to confirm specificity .
How should researchers design in vivo studies to evaluate this compound’s role in metabolic pathways without confounding dietary variables?
Q. Advanced Research Focus
- Isocaloric Diets : Use pair-fed control groups with matched macronutrient profiles but devoid of this compound-rich fats (e.g., replace triolein with tricaprylin) .
- Tracer Techniques : Administer -labeled oleic acid and track incorporation into tissues via GC-IRMS (isotope ratio mass spectrometry) .
- Ethical Compliance : Adhere to protocols for humane endpoints and tissue sampling frequency, as per institutional animal care guidelines .
What computational strategies improve predictive modeling of this compound’s membrane permeability in drug delivery systems?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate lipid bilayers (e.g., DOPC membranes) using GROMACS with the CHARMM36 force field. Calculate permeability coefficients from free energy profiles (PMF) .
- Machine Learning : Train SVM or random forest models on datasets like PubChem or ChEMBL, using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare predictions with experimental PAMPA (parallel artificial membrane permeability assay) results .
How can researchers validate the specificity of this compound-targeted antibodies in immunohistochemistry?
Q. Basic Research Focus
- Preabsorption Controls : Incubate antibodies with excess this compound-BSA conjugate; loss of staining confirms specificity .
- Cross-Reactivity Testing : Test against structurally similar lipids (e.g., linthis compound or palmitoyl derivatives) using Western blot .
- Quantitative Imaging : Use confocal microscopy with pixel intensity thresholds to distinguish nonspecific background .
What statistical approaches are robust for analyzing dose-response relationships in this compound-induced cytotoxicity assays?
Q. Advanced Research Focus
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC, Hill slope) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by plate edge effects .
- Power Analysis : Predefine sample size (n ≥ 6) to ensure 80% power for detecting a 20% difference in viability .
How should contradictory findings about this compound’s pro- vs. anti-inflammatory effects be interpreted?
Q. Advanced Research Focus
- Contextual Factors : Evaluate cell type (e.g., macrophages vs. adipocytes), activation state (M1/M2 polarization), and this compound concentration gradients .
- Pathway Analysis : Use RNA-seq to map NF-κB and PPAR-γ pathway activation in response to this compound treatment .
- Systematic Review : Follow PRISMA guidelines to synthesize evidence from in vitro, in vivo, and clinical studies .
What protocols ensure reproducibility in this compound oxidation stability studies?
Q. Basic Research Focus
- Accelerated Testing : Use Rancimat (airflow 20 L/hr, 100°C) to measure induction time. Report peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .
- Antioxidant Screening : Test synergies between this compound and α-tocopherol using isobolographic analysis .
- Data Transparency : Publish raw DSC (differential scanning calorimetry) thermograms in supplementary materials .
How can multi-omics approaches elucidate this compound’s epigenetic regulatory mechanisms?
Q. Advanced Research Focus
- Integration : Combine ChIP-seq (histone acetylation), RNA-seq (gene expression), and lipidomics (this compound-CoA levels) in a single cell model .
- Network Analysis : Use STRING or Cytoscape to map interactions between this compound-metabolizing enzymes and chromatin modifiers .
- Validation : CRISPR-Cas9 knockout of CPT1A (carnitine palmitoyltransferase 1A) to test this compound’s role in histone acylation .
Key Resources for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
